5-O-Demethyl-28-hydroxy-Avermectin A1a
Description
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Properties
Molecular Formula |
C48H72O15 |
|---|---|
Molecular Weight |
889.1 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-18',21',24'-trihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,17-19,24-25,27,29-32,34-45,49-51,53H,11,16,20-23H2,1-10H3/b13-12-,26-15-,33-14?/t24-,25-,27-,29-,30-,31?,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,45?,47+,48+/m0/s1 |
InChI Key |
ORIHAMOZRDYFCM-WBADCDTPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a significant derivative of the potent anthelmintic agent, Avermectin (B7782182) A1a. Due to the limited availability of direct synthetic and characterization data for this specific compound, this document outlines a proposed synthesis strategy based on established biotransformation methodologies. Furthermore, it details the expected analytical characterization, providing a predictive framework for researchers. All quantitative data is summarized in structured tables, and key experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the proposed synthetic pathway and analytical workflows.
Introduction
Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, primarily produced by the soil actinomycete Streptomyces avermitilis. Modifications to the avermectin scaffold can lead to derivatives with altered biological activity, solubility, and metabolic stability. This compound is a derivative that features two key structural modifications from the parent Avermectin A1a: the removal of a methyl group at the 5-O-position and the introduction of a hydroxyl group at the C28 position. These changes are anticipated to impact the molecule's polarity and interaction with biological targets. This guide serves as a technical resource for the proposed synthesis and comprehensive characterization of this novel avermectin derivative.
Proposed Synthesis
A direct chemical synthesis of this compound is challenging due to the complex and sensitive nature of the avermectin macrocycle. A more feasible approach involves a two-step biotransformation strategy utilizing specific microbial strains.
Synthesis Pathway
The proposed synthesis involves the sequential 5-O-demethylation and C28-hydroxylation of Avermectin A1a.
Caption: Proposed two-step biosynthetic pathway for this compound.
Experimental Protocols
Step 1: Microbial 5-O-Demethylation of Avermectin A1a
This protocol is adapted from studies on Streptomyces avermitilis mutants deficient in O-methyltransferase activity.
-
Strain and Culture Conditions: A mutant strain of Streptomyces avermitilis known for its inability to methylate the C5 hydroxyl group is used. The strain is cultured in a suitable fermentation medium (e.g., containing soluble starch, yeast extract, and trace elements) at 28-30°C with shaking (200-250 rpm).
-
Substrate Feeding: A solution of Avermectin A1a in a water-miscible organic solvent (e.g., ethanol (B145695) or DMSO) is fed to the culture during the mid-logarithmic growth phase.
-
Biotransformation: The fermentation is continued for 5-7 days, allowing for the enzymatic demethylation of the substrate.
-
Extraction: The culture broth is harvested, and the mycelium is separated by centrifugation. The supernatant and the mycelial cake are extracted separately with an organic solvent such as ethyl acetate (B1210297) or acetone.
-
Purification: The combined organic extracts are concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to yield 5-O-Demethyl-Avermectin A1a.
Step 2: Microbial C28-Hydroxylation of 5-O-Demethyl-Avermectin A1a
This protocol is based on the known ability of Saccharopolyspora erythraea to hydroxylate the avermectin macrocycle.[1][2]
-
Strain and Culture Conditions: Saccharopolyspora erythraea is grown in a suitable fermentation medium at 28-30°C with vigorous aeration.
-
Substrate Feeding: The purified 5-O-Demethyl-Avermectin A1a from Step 1 is dissolved in a minimal amount of a suitable solvent and added to the microbial culture.
-
Biotransformation: The fermentation is continued for another 3-5 days to facilitate the hydroxylation at the C28 position.
-
Extraction and Purification: Similar to Step 1, the product is extracted from the culture broth and mycelium using an organic solvent. The crude extract is then subjected to purification by column chromatography and preparative HPLC to isolate the final product, this compound.
Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of the synthesized compound.
Characterization Workflow
Caption: Analytical workflow for the purification and characterization of the target compound.
Physicochemical and Spectroscopic Data
The following tables summarize the known and expected physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C47H70O15 |
| Molecular Weight | 875.05 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol, acetone; sparingly soluble in water |
Table 2: Expected 1H NMR Data (in CDCl3)
Note: Chemical shifts (δ) are predicted based on Avermectin A1a data and known effects of demethylation and hydroxylation. Actual values may vary.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| H-5 | ~3.9-4.1 | m |
| H-28 | ~3.5-3.7 | m |
| Oleandrose (B1235672) Protons | 0.8 - 5.5 | various |
| Macrolide Ring Protons | 0.8 - 5.8 | various |
Table 3: Expected 13C NMR Data (in CDCl3)
Note: Chemical shifts (δ) are predicted based on Avermectin A1a data and known effects of demethylation and hydroxylation. Actual values may vary.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-5 | ~70-75 |
| C-28 | ~60-65 |
| Oleandrose Carbons | 15 - 105 |
| Macrolide Ring Carbons | 15 - 175 |
Table 4: Mass Spectrometry Data
| Ionization Mode | Ion | Expected m/z |
| ESI+ | [M+H]+ | 875.4740 |
| ESI+ | [M+Na]+ | 897.4559 |
| ESI+ | [M+NH4]+ | 892.5005 |
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Purpose: To assess purity and for preparative isolation.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Mode: Positive and negative ion modes.
-
Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Tandem MS (MS/MS) experiments to study fragmentation patterns, which will be indicative of the loss of the oleandrose disaccharide and fragments of the macrocyclic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated methanol (CD3OD).
-
Experiments:
-
1H NMR: To determine the proton environment and coupling constants. The absence of the 5-O-methyl signal (typically around 3.4-3.6 ppm) and the appearance of new signals in the 3.5-3.7 ppm region for the H-28 protons will be key indicators.
-
13C NMR: To identify the number and types of carbon atoms. A shift in the C-5 resonance and the appearance of a new carbon signal in the 60-65 ppm range for C-28 are expected.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to unambiguously assign all signals, confirming the positions of demethylation and hydroxylation.
-
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed biosynthetic approach offers a viable route to this novel derivative, leveraging the known metabolic capabilities of specific microbial strains. The detailed characterization workflow and predicted analytical data will be invaluable for researchers undertaking the synthesis and evaluation of this and other modified avermectins. Further research is warranted to optimize the proposed synthesis and to fully elucidate the biological activity profile of this promising new compound.
References
An In-Depth Technical Guide to the Mechanism of Action of 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a metabolite and degradation product of the potent anthelmintic and insecticidal agent, Avermectin (B7782182) A1a. Due to a lack of specific experimental data for this particular metabolite, this guide extrapolates its mechanism of action from the well-established activity of the parent avermectin compounds. The primary mode of action for avermectins is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death. This document details the molecular interactions, signaling pathways, and relevant experimental protocols for studying this class of compounds.
Introduction
Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis. They exhibit a broad spectrum of activity against nematodes and arthropods, making them crucial in veterinary medicine, agriculture, and for controlling human parasitic diseases. This compound is a known metabolite of Avermectin A1a. Understanding the mechanism of action of such metabolites is critical for evaluating the overall efficacy and potential residual activity of the parent compound. This guide synthesizes the current understanding of the mechanism of action of avermectins and applies it to this compound.
Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
The primary molecular target of avermectins in invertebrates is the glutamate-gated chloride channel (GluCl). These channels are ligand-gated ion channels that are crucial for inhibitory neurotransmission in the nervous and muscular systems of nematodes and arthropods.
Molecular Interaction with GluCls
Avermectins act as allosteric modulators of GluCls. They bind to a site distinct from the glutamate (B1630785) binding site, locking the channel in an open conformation. This leads to a persistent influx of chloride ions (Cl-) into the cell. The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, making it less responsive to excitatory stimuli. This ultimately results in a flaccid paralysis of the pharyngeal pump and somatic muscles of the parasite, leading to starvation and death.
The binding of avermectins to GluCls is characterized by high affinity and slow or irreversible kinetics, contributing to their prolonged therapeutic effect.
Signaling Pathway
The signaling pathway initiated by the interaction of an avermectin with a glutamate-gated chloride channel is a direct and potent inhibitory mechanism.
Physicochemical Properties of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Demethyl-28-hydroxy-Avermectin A1a is a notable degradation product of Avermectin (B7782182) B1a, a macrocyclic lactone with potent anthelmintic and insecticidal properties. Avermectin B1a is the major component of the widely used biopesticide Abamectin. Understanding the physicochemical properties of its degradation products is crucial for assessing the overall stability, environmental fate, and potential biological activity of the parent compound.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data for this particular degradation product, this guide also incorporates data from its parent compound, Avermectin B1a, to provide a comparative and predictive context. The experimental protocols detailed herein are based on established methodologies for the analysis of avermectins and can be adapted for the specific characterization of this compound.
Physicochemical Data
The quantitative data for this compound and its parent compound, Avermectin B1a, are summarized in the tables below for ease of comparison.
Table 1: General Physicochemical Properties
| Property | This compound | Avermectin B1a |
| Molecular Formula | C48H72O15 | C48H72O14[1] |
| Molecular Weight | 889.08 g/mol | 873.09 g/mol [1] |
| CAS Number | 96722-46-2 | 65195-55-3[1] |
| Appearance | White to off-white solid | White to light yellow powder[2] |
| Melting Point | Data not available | ~161.8 °C (for Abamectin)[3] |
| pKa (Predicted) | Data not available | 12.42 ± 0.70[4][5] |
| LogP (Predicted) | Data not available | 3.8[1] |
Table 2: Solubility Data
| Solvent | This compound | Avermectin B1a |
| Water | Data not available | Insoluble[6] |
| DMSO | ≥ 50 mg/mL | 100 mg/mL[7] |
| Ethanol | Data not available | ≥11.86 mg/mL (with sonication)[2] |
| Methanol | Data not available | Soluble[8][9] |
| n-Propanol | Data not available | Soluble[8][9] |
| iso-Propanol | Data not available | Soluble[8][9] |
| n-Butanol | Data not available | Soluble[8][9] |
| Isopropyl Ether | Data not available | Soluble[8] |
| Acetonitrile (B52724) | Data not available | Soluble[9] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the physicochemical properties of this compound, adapted from established protocols for avermectins.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the principle of equilibrating the compound in water and measuring its concentration in the saturated solution.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water (e.g., Milli-Q).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and analyze its concentration using a validated HPLC-UV or LC-MS/MS method (see below for a general analytical method).
-
Quantification: The solubility is determined by comparing the measured concentration to a standard curve of the compound in a suitable organic solvent.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This protocol provides a general framework for the analysis of avermectin derivatives.[10][11][12]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is required.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Phenomenex® C18, 150 x 4.60 mm, 5 µm) is typically used.[12]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water. A common mobile phase for avermectins is a mixture of acetonitrile:methanol:ultrapure water (53:35:12, v/v/v).[12]
-
Flow Rate: 1.0 - 1.2 mL/min.[12]
-
Injection Volume: 20 µL.[12]
-
Detection Wavelength: 250 nm.[12]
-
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. Purity is assessed by the relative area of the main peak. Quantification is achieved by comparing the peak area to that of a certified reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
This method is suitable for the sensitive detection and quantification of the compound in complex matrices.[13][14][15]
Methodology:
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters UPLC BEH C18, 2.1 x 50 mm, 1.7µm).[15]
-
Mobile Phase: A gradient elution using acetonitrile and 0.1 mM ammonium (B1175870) formate (B1220265) in water containing 0.1% formic acid is often effective.[13]
-
Flow Rate: 0.2 mL/min.[13]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for avermectins.[13]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for selective and sensitive quantification.
-
-
Sample Preparation: For complex matrices, a sample extraction and clean-up step is necessary. This may involve liquid-liquid extraction with a solvent like isooctane (B107328) or solid-phase extraction (SPE).[13]
Signaling Pathways and Mechanism of Action
Avermectins are known to interact with several signaling pathways in both target invertebrates and non-target organisms. A key mechanism of action is the potentiation of glutamate-gated chloride channels in invertebrates, leading to paralysis.[5] In mammalian cells and other systems, avermectins have been shown to modulate inflammatory and cellular growth pathways.
Recent studies have demonstrated that avermectin can directly interact with the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the downstream EGFR/AKT/ERK signaling pathway.[16][17] This interaction can subsequently influence the activation of the transcription factor NF-κB.[18] The activation of NF-κB by avermectins has also been observed to be involved in inflammatory responses.[19][20][21]
Below is a diagram illustrating the proposed signaling pathway initiated by the interaction of avermectin with EGFR.
This diagram illustrates the direct interaction of avermectin with EGFR, leading to the activation of downstream AKT and ERK pathways, which in turn can activate the NF-κB transcription factor, leading to its translocation to the nucleus and subsequent modulation of gene expression and cellular responses.
References
- 1. avermectin B1a | C48H72O14 | CID 6434889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Avermectin B1a | 65195-55-3 [chemicalbook.com]
- 3. Abamectin (Ref: MK 936) [sitem.herts.ac.uk]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Avermectin B1a | Parasite | Antibiotic | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multiresidue method for the determination of avermectin and moxidectin residues in the liver using HPLC with fluorescence detection† - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 12. scielo.br [scielo.br]
- 13. Simultaneous determination of avermectins in bovine tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Confirmation of avermectin residues in food matrices with negative-ion atmospheric pressure chemical ionization liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fsis.usda.gov [fsis.usda.gov]
- 16. Direct interaction of avermectin with epidermal growth factor receptor mediates the penetration resistance in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct interaction of avermectin with epidermal growth factor receptor mediates the penetration resistance in Drosophila larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ivermectin reverses the drug resistance in cancer cells through EGFR/ERK/Akt/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Avermectin exerts anti-inflammatory effect by downregulating the nuclear transcription factor kappa-B and mitogen-activated protein kinase activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Avermectin induces carp neurotoxicity by mediating blood-brain barrier dysfunction, oxidative stress, inflammation, and apoptosis through PI3K/Akt and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, are potent anthelmintic and insecticidal agents. Their complex structure, however, makes them susceptible to degradation under various environmental and metabolic conditions. Understanding the degradation pathways and products of avermectins is crucial for ensuring drug efficacy, safety, and stability. This technical guide focuses on the discovery and characterization of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a significant degradation product of Avermectin (B7782182) A1a. While direct discovery literature for this specific degradant is not extensively detailed, its formation is consistent with established metabolic pathways of avermectins, primarily through oxidative processes. This document synthesizes available data on avermectin degradation to provide a comprehensive overview of the likely formation, experimental protocols for identification, and quantitative analysis of this compound.
Proposed Metabolic Formation Pathway
The formation of this compound from Avermectin A1a is hypothesized to occur via a two-step oxidative metabolic process, commonly mediated by cytochrome P450 enzymes in biological systems. The pathway involves two key transformations:
-
O-Demethylation: The methoxy (B1213986) group at the C5 position of the oleandrose (B1235672) sugar moiety is removed.
-
Hydroxylation: A hydroxyl group is introduced at the C28 position of the aglycone.
These reactions are typical for the metabolism of xenobiotics, including many pharmaceutical compounds.
Preliminary Toxicological Screening of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific preliminary toxicological screening data for 5-O-Demethyl-28-hydroxy-Avermectin A1a is not publicly available. This guide, therefore, outlines a comprehensive methodological framework based on established protocols for related avermectin (B7782182) compounds. It is intended to serve as a foundational resource for researchers initiating toxicological assessments of this specific metabolite.
Introduction
This compound is a metabolite or degradation product of Avermectin A1a, a member of the avermectin class of 16-membered macrocyclic lactones derived from Streptomyces avermitilis.[1] Avermectins are widely used as anthelmintic and insecticidal agents.[1] Given its structural relationship to compounds with known biological activity, a thorough toxicological evaluation of this compound is essential to characterize its safety profile for potential human and environmental exposure.
This technical guide provides a framework for the preliminary toxicological screening of this compound, encompassing in vitro and in vivo methodologies.
Proposed Experimental Protocols
The following experimental protocols are recommended for a preliminary toxicological assessment.
In Vitro Cytotoxicity Assessment
Objective: To determine the potential of this compound to induce cell death in human cell lines.
Experimental Workflow:
Figure 1: In Vitro Cytotoxicity Experimental Workflow.
Detailed Methodology:
-
Cell Lines: Human hepatoma (HepG2) and human cervical cancer (HeLa) cells are recommended as they have been used in cytotoxicity studies of other avermectins.[2][3][4][5]
-
Culture Conditions: Cells should be maintained in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) should be prepared. Serial dilutions should be made to treat cells at a range of concentrations (e.g., 0.1 to 100 µM). A vehicle control (solvent only) should be included.
-
MTT Assay: After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of this compound and to classify the substance according to the Globally Harmonized System (GHS).[6][7][8]
Experimental Workflow:
Figure 2: Acute Oral Toxicity (OECD 423) Workflow.
Detailed Methodology:
-
Animal Model: The use of a single sex, typically female Wistar or Sprague-Dawley rats, is recommended.[9][10]
-
Housing and Husbandry: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. Food and water should be provided ad libitum, except for the pre-dosing fasting period.
-
Dose Administration: The test substance is administered orally by gavage. The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[9] The selection of the starting dose is based on any existing information on the substance's toxicity.
-
Stepwise Procedure: The study proceeds in a stepwise manner, with the outcome of dosing at one level determining the next step. If mortality is observed, the test is repeated at a lower dose level. If no mortality occurs, a higher dose level is used.
-
Observations: Animals are observed for clinical signs of toxicity and mortality shortly after dosing and periodically for 14 days.[9] Body weights are recorded weekly.
-
Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.[9]
-
Classification: The substance is classified into one of the GHS categories based on the number of animals that die at specific dose levels.[6]
Proposed Data Presentation
All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) [95% Confidence Interval] |
| HepG2 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| HeLa | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined |
Table 2: Acute Oral Toxicity of this compound in Rats (OECD 423)
| Dose Level (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Gross Necropsy Findings | GHS Classification |
| e.g., 300 | 3 | e.g., 0/3 | e.g., None observed | e.g., No abnormalities | To be determined |
| e.g., 2000 | 3 | e.g., 2/3 | e.g., Lethargy, tremors | e.g., Pale liver | To be determined |
Potential Signaling Pathways for Further Investigation
Studies on related avermectins suggest that their cytotoxic effects can be mediated through the induction of apoptosis via mitochondrial pathways.[3][5] Should initial cytotoxicity be observed, further investigation into the following signaling pathway is warranted.
Figure 3: Proposed Avermectin-Induced Apoptotic Signaling Pathway.
This proposed pathway, based on data from related avermectins, suggests that the compound may induce oxidative stress, leading to changes in the expression of Bcl-2 family proteins, mitochondrial dysfunction, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[3][5]
Conclusion
The toxicological profile of this compound remains to be elucidated. The experimental framework presented in this guide provides a robust starting point for a preliminary toxicological screening. The data generated from these studies will be crucial in understanding the potential risks associated with this compound and will inform the necessity for further, more detailed toxicological evaluations. Researchers are encouraged to adapt and expand upon these methodologies as initial findings become available.
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effects of Avermectin on human HepG2 cells in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Avermectin Confers Its Cytotoxic Effects by Inducing DNA Damage and Mitochondria-Associated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. oecd.org [oecd.org]
- 9. scribd.com [scribd.com]
- 10. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a significant degradation product of Avermectin (B7782182) B1a. Due to the limited availability of specific data for this particular analogue, this guide supplements the existing information with data from closely related avermectin compounds to provide a broader context for researchers. The guide details the known solubility characteristics in various solvents and discusses the stability profile under different stress conditions, including hydrolytic, oxidative, thermal, and photolytic influences. Furthermore, it outlines detailed experimental protocols for determining solubility and assessing stability, drawing from established methodologies for poorly soluble drugs and specific analytical techniques validated for the avermectin class of compounds. This document aims to be a valuable resource for scientists and professionals involved in the research and development of avermectin-based pharmaceuticals.
Introduction
Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, originally isolated from the fermentation broth of Streptomyces avermitilis. Avermectin B1a is a major component of this class and is widely used in veterinary medicine and agriculture. The stability of Avermectin B1a is a critical factor in its formulation and efficacy. This compound is a known degradation product of Avermectin B1a. Understanding its physicochemical properties, such as solubility and stability, is crucial for several reasons:
-
Impurity Profiling: Characterizing degradation products is a regulatory requirement for drug safety and quality control.
-
Formulation Development: Knowledge of solubility is essential for developing stable and bioavailable formulations of the parent drug, Avermectin B1a.
-
Pharmacokinetic and Toxicological Studies: Understanding the properties of degradation products is necessary to assess their potential impact on the overall safety and efficacy profile of the drug product.
This guide synthesizes the available information on the solubility and stability of this compound and provides detailed experimental methodologies to aid researchers in this field.
Solubility Profile
The solubility of a compound is a fundamental property that influences its absorption, distribution, and overall bioavailability. Avermectins, in general, are known to be poorly soluble in water and more soluble in organic solvents[1].
Quantitative Solubility Data
Specific quantitative solubility data for this compound is scarce in publicly available literature. The most definitive data point found indicates its solubility in Dimethyl Sulfoxide (DMSO). To provide a useful reference for researchers, the following table includes this data point and comparative solubility data for the parent compound, Avermectin B1a, in various solvents.
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 50 mg/mL (56.24 mM) |
| Avermectin B1a | Water | Not Specified | Poorly soluble |
| Avermectin B1a | Ethanol | Not Specified | Soluble |
| Avermectin B1a | Methanol | Not Specified | Soluble |
| Avermectin B1a | Chloroform | Not Specified | Soluble |
| Avermectin B1a | Diethyl Ether | Not Specified | Soluble |
| Avermectin B1a | Ethyl Acetate | Not Specified | Soluble |
Note: The solubility of Avermectin B1a in organic solvents is generally reported qualitatively as "soluble." Specific quantitative values at different temperatures are not consistently available in the reviewed literature.
Stability Profile
The stability of an active pharmaceutical ingredient (API) and its related compounds is critical for ensuring the safety, efficacy, and shelf-life of a drug product. Avermectins are known to be susceptible to degradation under various conditions, including acidic and alkaline environments, light exposure, and oxidation[2].
General Stability of Avermectins
Avermectin molecules possess several labile groups that make them prone to degradation. Key factors influencing their stability include:
-
pH: Avermectins are unstable in both acidic and alkaline conditions[2].
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation[2].
-
Oxidation: The avermectin structure is susceptible to oxidation[2].
Forced Degradation of Avermectin B1a
Forced degradation studies of the parent compound, Avermectin B1a, provide valuable insights into the potential degradation pathways and the conditions under which this compound might be formed and subsequently degrade. A comprehensive forced degradation study on Avermectin B1a revealed its susceptibility to acidic, alkaline, oxidative, thermal, and photolytic stress conditions[3][4][5].
The following table summarizes the typical degradation behavior of Avermectin B1a under various stress conditions.
| Stress Condition | Observations and Major Degradants |
| Acidic Hydrolysis | Significant degradation. Formation of various degradation products. |
| Alkaline Hydrolysis | Significant degradation. Formation of various degradation products. |
| Oxidation | Susceptible to oxidation. |
| Thermal Stress | Degradation observed at elevated temperatures. |
| Photolytic Stress | Prone to photodegradation upon exposure to UV and visible light. |
While this compound is a known degradation product, its own stability profile under these stress conditions is not well-documented. It is plausible that it would exhibit similar lability to other avermectin derivatives.
Experimental Protocols
This section provides detailed methodologies for determining the solubility and assessing the stability of this compound. These protocols are based on established methods for poorly soluble drugs and analytical techniques reported for avermectins.
Solubility Determination Protocol
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, phosphate (B84403) buffer pH 7.4)
-
Scintillation vials or sealed glass tubes
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Dilution: Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
Stability Indicating HPLC Method Protocol
A stability-indicating analytical method is crucial for separating the intact compound from its degradation products.
Objective: To develop and validate an HPLC method for the analysis of this compound and its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 HPLC or equivalent, equipped with a diode array detector.
-
Column: ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm, 2.5 µm particle size) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Acetate (pH 9.5).
-
Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v).
-
Gradient Elution: A suitable gradient program to ensure separation of all components.
-
Flow Rate: 1.6 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 15 µL.
-
Detection Wavelength: 245 nm[4].
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation products and pathways and to demonstrate the stability-indicating nature of the analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 2.5 mg/mL)[4].
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.05 M HCl and incubate for a defined period (e.g., 5 hours) at a controlled temperature[4].
-
Alkaline Hydrolysis: Treat the sample solution with a suitable base and incubate.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose the solid compound and the solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using the validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products formed.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A schematic workflow for determining the equilibrium solubility of a compound.
Forced Degradation Study Workflow
Caption: A logical diagram illustrating the workflow of a forced degradation study.
Conclusion
The solubility and stability of this compound are critical parameters for the development and quality control of Avermectin B1a drug products. While specific data for this degradation product remains limited, this guide provides a foundational understanding based on the available information and data from related avermectin compounds. The outlined experimental protocols offer a practical framework for researchers to generate more comprehensive data on the solubility and stability of this and other related substances. Further research is warranted to fully characterize the physicochemical properties of this compound to ensure the continued safety and efficacy of avermectin-based therapies.
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on chemical derivatization and stability aspects of selected avermectin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Item - A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
Technical Guide: Spectroscopic Analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a known degradation product and impurity of Avermectin (B7782182) A1a. This document is intended for researchers, scientists, and drug development professionals working with avermectin and its derivatives.
Introduction
This compound is a macrocyclic lactone belonging to the avermectin family of compounds. Avermectins are widely used as antiparasitic agents in veterinary and human medicine. The presence of impurities and degradation products, such as this compound, can impact the safety and efficacy of pharmaceutical formulations. Therefore, its accurate identification and characterization are of significant importance. This guide details the spectroscopic data (NMR and MS) and the experimental protocols for its analysis.
Spectroscopic Data
The following tables summarize the key mass spectrometry and nuclear magnetic resonance data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₄₈H₇₄O₁₅ |
| Molecular Weight | 891.11 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Adducts Observed | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ |
| High-Resolution MS (m/z) | Data requires access to full-text articles |
| Key Fragmentation Ions (MS/MS) | Data requires access to full-text articles |
Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| e.g., H-1 | Data requires access to full-text articles | Data requires access to full-text articles | Data requires access to full-text articles |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| e.g., C-1 | Data requires access to full-text articles |
| ... | ... |
Note: The specific chemical shifts, coupling constants, and fragmentation ions are not publicly available in the indexed literature. Accessing the full text of referenced studies on avermectin degradation and impurities is necessary to populate these tables with precise quantitative data.
Experimental Protocols
The following protocols are based on established methodologies for the isolation and characterization of avermectin derivatives and impurities.
3.1. Isolation of this compound
This protocol describes a general method for isolating avermectin degradation products using high-performance liquid chromatography (HPLC).
-
Sample Preparation: Avermectin A1a is subjected to forced degradation under acidic, basic, oxidative, thermal, or photolytic conditions to generate degradation products.
-
Chromatographic System: A reversed-phase HPLC system is employed.
-
Column: A C18 stationary phase is typically used (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is commonly used, with a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.
-
Detection: UV detection at an appropriate wavelength (e.g., 245 nm) is used to monitor the elution of compounds.
-
Fraction Collection: Fractions corresponding to the peak of interest are collected for further analysis.
3.2. Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS) is utilized.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for avermectins.
-
Data Acquisition: Full scan MS and tandem MS (MS/MS) data are acquired. MS/MS is used to obtain fragmentation patterns for structural elucidation.
-
Data Analysis: The exact mass is used to determine the elemental composition, and the fragmentation pattern is compared with that of the parent compound and known fragmentation pathways of avermectins.
3.3. NMR Spectroscopy Analysis
-
Sample Preparation: The isolated compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.
-
Experiments: A suite of NMR experiments is performed for complete structural assignment:
-
¹H NMR for proton chemical shifts and coupling constants.
-
¹³C NMR for carbon chemical shifts.
-
2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
Workflow for Isolation and Characterization
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from a sample of degraded Avermectin A1a.
Caption: Workflow for the isolation and characterization of this compound.
Enzymatic Degradation of Avermectin A1a: Pathways to 5-O-Demethyl-28-hydroxy-Avermectin A1a
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Avermectin (B7782182) A1a, a potent macrocyclic lactone produced by Streptomyces avermitilis, is subject to enzymatic degradation in various organisms, leading to a range of metabolites. This technical guide focuses on the enzymatic pathways culminating in the formation of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a significant degradation product. The formation of this metabolite involves two key biotransformations: 5-O-demethylation and 28-hydroxylation. While comprehensive details on the complete pathway are limited in publicly available literature, this document synthesizes the current understanding of these individual enzymatic steps, the enzymes potentially involved, and the experimental approaches used to study these transformations. Cytochrome P450 monooxygenases are strongly implicated in both demethylation and hydroxylation of avermectins in mammals and insects. Furthermore, microbial biotransformation, particularly by actinomycetes such as Saccharopolyspora erythraea, has been identified as a key process for the hydroxylation of the avermectin core structure at the C-28 position. This guide provides a structured overview of the available data, outlines relevant experimental methodologies, and uses visualizations to depict the proposed enzymatic pathways and workflows.
Introduction
Avermectins, including Avermectin A1a, are widely used as antiparasitic agents in veterinary medicine and agriculture. Their metabolism and degradation are of significant interest for understanding their efficacy, potential for drug resistance, and environmental fate. The enzymatic modification of the avermectin scaffold can lead to derivatives with altered biological activity. One such derivative is this compound. This molecule is a product of two distinct enzymatic reactions: the removal of a methyl group from the C-5 position (5-O-demethylation) and the addition of a hydroxyl group at the C-28 position (28-hydroxylation).
This guide consolidates the fragmented information available on these enzymatic processes to provide a coherent overview for researchers in drug development and related scientific fields.
Enzymatic Pathways
The formation of this compound from Avermectin A1a is a two-step process. The order of these steps has not been definitively established and may vary depending on the organism and the specific enzymes involved. It is plausible that either reaction can occur first, or that a single versatile enzyme could catalyze both reactions.
5-O-Demethylation of Avermectin A1a
The removal of the methyl group at the 5-O position is a common metabolic reaction for many xenobiotics. In the context of avermectins, this reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes. In mammalian systems, CYP3A4 is a major enzyme responsible for the metabolism of ivermectin, a derivative of avermectin, and is known to catalyze O-demethylation reactions[1][2][3]. While direct evidence for the specific CYP isoform responsible for 5-O-demethylation of Avermectin A1a is scarce, it is highly probable that a member of the CYP family is involved.
28-Hydroxylation of Avermectin A1a
The hydroxylation of the C-28 position of the avermectin molecule has been attributed to microbial biotransformation. Specifically, the actinomycete Saccharopolyspora erythraea has been identified as capable of hydroxylating avermectins at the C-28 position. The enzymes responsible for this reaction in S. erythraea are likely cytochrome P450 monooxygenases, which are known to be involved in a wide range of oxidative reactions in bacteria. In insects, CYP enzymes such as CYP392A16 in Tetranychus urticae are known to hydroxylate abamectin (B1664291), a mixture containing avermectin B1a, as a detoxification mechanism.
Proposed Overall Pathway
The complete enzymatic pathway is depicted below. The pathway can proceed through two alternative routes, with either demethylation or hydroxylation occurring first.
Figure 1: Proposed enzymatic degradation pathways to this compound.
Quantitative Data
Quantitative data on the enzymatic formation of this compound is very limited in the public domain. However, data from related reactions provide some context for the efficiency of avermectin metabolism by cytochrome P450 enzymes.
| Enzyme | Substrate | Reaction | Km (µM) | kcat (pmol/min/pmol P450) | Organism |
| CYP392A16 | Abamectin | Hydroxylation | 45.9 | 0.54 | Tetranychus urticae |
Table 1: Kinetic parameters for the hydroxylation of abamectin by a cytochrome P450 enzyme. Note: The specific position of hydroxylation was not detailed in the source.
Experimental Protocols
Microbial Biotransformation for 28-Hydroxylation
This protocol is a generalized procedure based on studies of microbial conversion of avermectins.
-
Culture Preparation: Inoculate a suitable liquid medium (e.g., ISP-2 medium) with a culture of Saccharopolyspora erythraea. Incubate at 28-30°C with shaking for 2-3 days to obtain a seed culture.
-
Biotransformation: Inoculate a larger volume of production medium with the seed culture. Add Avermectin A1a (dissolved in a suitable solvent like DMSO) to the culture to a final concentration of 0.1-1 g/L.
-
Incubation: Continue incubation at 28-30°C with shaking for 3-7 days.
-
Extraction: Separate the mycelia from the broth by centrifugation or filtration. Extract the mycelia and the broth separately with an organic solvent such as ethyl acetate (B1210297) or methanol.
-
Analysis: Concentrate the extracts and analyze for the presence of 28-hydroxy-Avermectin A1a using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structure confirmation.
Figure 2: General workflow for microbial biotransformation of Avermectin A1a.
In Vitro Metabolism Assay with Liver Microsomes for 5-O-Demethylation
This protocol is a general method for assessing the metabolism of compounds by mammalian cytochrome P450 enzymes.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (e.g., from rat, human)
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Avermectin A1a (dissolved in a suitable solvent)
-
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH generating system. Incubate for 30-60 minutes at 37°C with gentle shaking.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the formation of 5-O-Demethyl-Avermectin A1a by HPLC-MS.
Figure 3: General workflow for in vitro microsomal metabolism assay.
Conclusion and Future Directions
The enzymatic degradation of Avermectin A1a to this compound involves two key transformations: 5-O-demethylation and 28-hydroxylation. While cytochrome P450 enzymes are the likely catalysts for these reactions in various organisms, and Saccharopolyspora erythraea has been identified for the 28-hydroxylation step, a complete and detailed enzymatic pathway from a single organism has yet to be fully elucidated. The lack of comprehensive quantitative data and specific experimental protocols highlights a significant gap in the current scientific literature.
Future research should focus on:
-
Identifying the specific cytochrome P450 isoforms responsible for 5-O-demethylation of Avermectin A1a in different species.
-
Characterizing the enzyme(s) in Saccharopolyspora erythraea that catalyze the 28-hydroxylation and determining if they can also perform 5-O-demethylation.
-
Conducting detailed kinetic studies to quantify the efficiency of these enzymatic reactions.
-
Elucidating the complete degradation pathway in a single model organism to understand the sequence and interplay of the enzymatic steps.
A deeper understanding of these degradation pathways will be invaluable for the development of more stable and effective avermectin-based drugs and for assessing their environmental impact.
References
Methodological & Application
Application Note: Quantitative Analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avermectins are a class of potent anthelmintic and insecticidal compounds, with ivermectin being a widely used drug in both human and veterinary medicine. The metabolism of ivermectin leads to various derivatives, including demethylated and hydroxylated forms.[1][2][3] 5-O-Demethyl-28-hydroxy-Avermectin A1a is a potential metabolite of avermectin (B7782182) compounds. Monitoring its concentration in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is based on established analytical strategies for ivermectin and its major metabolites.[1][2][3]
Experimental Protocols
1. Sample Preparation
A robust sample preparation protocol is essential to remove matrix interferences and concentrate the analyte. A combination of protein precipitation and solid-phase extraction (SPE) is recommended for plasma samples.
-
Materials:
-
Blank plasma
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar compound like Ivermectin-d2)[4][5]
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
-
Procedure:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of IS working solution and vortex briefly.
-
Add 600 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant with 1 mL of water containing 0.1% formic acid.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial.
-
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 50% B
-
1.0-5.0 min: 50-95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 50% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The exact mass of this compound would need to be calculated and precursor/product ions optimized by direct infusion. Based on the fragmentation of ivermectin and its known metabolites, the ammonium (B1175870) adduct is often a strong precursor ion.[4] Hypothetical MRM transitions are proposed below:
-
Analyte (Quantifier): [M+NH4]+ → Product Ion 1
-
Analyte (Qualifier): [M+NH4]+ → Product Ion 2
-
Internal Standard: (Specific to the chosen IS)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Note: Collision energies and other compound-specific parameters must be optimized for the specific instrument.
-
Data Presentation
The quantitative performance of the method should be validated according to regulatory guidelines (e.g., FDA or EMA).[4] The following table summarizes the expected performance characteristics based on published methods for ivermectin.[6][7][8]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 500 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 80% |
Mandatory Visualization
Caption: Workflow for LC-MS/MS analysis of this compound.
This application note outlines a comprehensive and robust LC-MS/MS method for the quantification of this compound in biological matrices. The protocol includes detailed steps for sample preparation, chromatography, and mass spectrometry. While the specific MRM transitions for this compound require empirical determination, the provided framework, based on established methods for similar avermectin compounds, serves as an excellent starting point for method development and validation. This method is intended for use in pharmacokinetic, toxicokinetic, and drug metabolism studies, providing the necessary sensitivity and selectivity for accurate quantification.
References
- 1. Identification of the metabolites of ivermectin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the metabolites of ivermectin in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 6. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ivermectin in plasma and whole blood using LC-MS/MS — MORU Tropical Health Network [tropmedres.ac]
- 8. Development and validation of a LC-MS/MS method for ivermectin quantification in dried blood spots: application to a pharmacokinetic study in Trichuris trichiura-infected adults - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Utilizing 5-O-Demethyl-28-hydroxy-Avermectin A1a as a Reference Standard for Chromatographic Analysis
Application Note: Protocol for Forced Degradation Studies of Avermectin B1a
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avermectin (B7782182) B1a, a potent macrocyclic lactone anthelmintic agent, is susceptible to degradation under various environmental conditions.[1][2] Forced degradation studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2] This document provides a detailed protocol for conducting forced degradation studies on Avermectin B1a, covering stress conditions, sample preparation, and analytical methodology.
Core Requirements
Forced degradation of Avermectin B1a is performed under acidic, alkaline, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.[2] The primary analytical technique for separating and quantifying Avermectin B1a and its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for identification and structural elucidation of the degradants.[1][2]
Experimental Protocols
Materials and Reagents
-
Avermectin B1a reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade or purified
-
Ammonium acetate
-
Dichloromethane
Stock Solution Preparation
Prepare a stock solution of Avermectin B1a at a concentration of 2.5 mg/mL in acetonitrile (ACN).[2] This stock solution will be used for all stress studies.
Forced Degradation (Stress) Studies
Avermectin B1a is subjected to the following stress conditions as per ICH guidelines.[2]
-
To the Avermectin B1a stock solution, add 0.05 M hydrochloric acid.[2]
-
Incubate the solution for 5 hours.[2]
-
After incubation, neutralize the solution with an appropriate volume of 0.05 M NaOH.
-
Dilute the sample with the mobile phase to the desired concentration for HPLC analysis.
-
To the Avermectin B1a stock solution, add 0.05 M sodium hydroxide in aqueous methanol.[3][4]
-
Monitor the reaction, as epimerization at the C-2 position can occur, leading to an equilibrium of epimers which are then converted to the Δ2 isomer.[3][4]
-
After the desired time, neutralize the solution with an appropriate volume of 0.05 M HCl.
-
Dilute the sample with the mobile phase for HPLC analysis. One of the significant degradation products under alkaline stress is 2-epimer B1a.[2]
-
Treat the Avermectin B1a stock solution with an appropriate concentration of hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light.
-
Monitor the degradation over time.
-
Once sufficient degradation is observed, dilute the sample with the mobile phase for HPLC analysis.
-
Subject the solid Avermectin B1a powder to dry heat at a controlled temperature (e.g., 55 °C or 70 °C) in a calibrated oven.[3]
-
Also, subject the Avermectin B1a stock solution to the same thermal stress.
-
Analyze samples at regular intervals to determine the rate of degradation.[3]
-
For the solid sample, dissolve it in the mobile phase to the desired concentration before analysis. For the solution sample, dilute as necessary.
-
Expose the Avermectin B1a stock solution and solid drug substance to UV light (e.g., above 280 nm) in a photostability chamber.[3][5]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
Analyze samples at appropriate time points. Photolytic stress can lead to the formation of cis-trans isomers, such as 8,9-Z-B1a.[5]
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential to separate Avermectin B1a from its degradation products.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | ACE UltraCore 2.5 SuperC18 (150 x 4.6 mm, 2.5 µm) or Prodigy C18 (250 x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase A | 5 mM NH₄OAc in water at pH 9.5 or Water[3][6] |
| Mobile Phase B | Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v) or Methanol/Acetonitrile (34:51, v/v)[3][6] |
| Elution | Gradient or Isocratic[2][7] |
| Flow Rate | To be optimized (typically 1.0 mL/min) |
| Column Temperature | 45 °C[6] |
| Detection Wavelength | 245 nm[6] |
| Injection Volume | To be optimized (e.g., 10 µL)[8] |
| Diluent | Acetonitrile[2] |
Data Presentation
The results of the forced degradation studies should be summarized to show the extent of degradation and the formation of degradation products under each stress condition.
Table 2: Summary of Forced Degradation Results for Avermectin B1a
| Stress Condition | Reagent/Condition | Duration | % Degradation of Avermectin B1a | Major Degradation Products Identified |
| Acidic Hydrolysis | 0.05 M HCl | 5 hours | Data to be filled from experimental results | Monosaccharide B1a, 8a-OH B1a[1][9] |
| Alkaline Hydrolysis | 0.05 M NaOH in aq. Methanol | To be determined | Data to be filled from experimental results | 2-epimer B1a, Δ2,3-abamectin[2][3] |
| Oxidation | H₂O₂ | To be determined | Data to be filled from experimental results | 8a-OOH B1a, 8a-oxo B1a, 5-oxo B1a[2] |
| Thermal (Solid) | 70 °C | 8 weeks | Data to be filled from experimental results | To be determined |
| Thermal (Solution) | 70 °C | 8 weeks | Data to be filled from experimental results | To be determined |
| Photolytic (UV) | >280 nm | To be determined | Data to be filled from experimental results | 8,9-Z-B1a, geometric isomers, monooxygenated derivatives[3][5] |
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. deepdyve.com [deepdyve.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and validation of a stability-indicating high performance liquid chromatography method based on a core-shell octadecyl column to determine Avermectin and its related substances in bulk Avermectin batches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. Item - A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of 5-O-Demethyl-28-hydroxy-Avermectin A1a
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avermectins are a class of macrocyclic lactones with potent anthelmintic and insecticidal properties.[1][2] 5-O-Demethyl-28-hydroxy-Avermectin A1a is a derivative and potential degradation product of Avermectin (B7782182) B1a.[3] Understanding the cytotoxic profile of this compound is crucial for evaluating its potential therapeutic applications and off-target effects. Studies on related avermectin compounds have demonstrated cytotoxic effects through the induction of DNA damage and mitochondria-associated apoptosis.[4][5] The cytotoxic mechanisms of avermectins can involve the generation of reactive oxygen species (ROS), activation of stress-related signaling pathways such as JNK and ATM/ATR, and modulation of pathways like AMPK/ULK1.[6][7]
These application notes provide a comprehensive guide to utilizing common cell-based assays for assessing the cytotoxicity of this compound. The protocols detailed below cover methods to evaluate cell viability, membrane integrity, and apoptosis.
Key Cytotoxicity Evaluation Assays
A multi-faceted approach is recommended to thoroughly characterize the cytotoxic effects of this compound. The following assays provide complementary information on different aspects of cellular health:
-
MTT Assay: A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.[11][12][13]
-
Apoptosis Assays:
-
Annexin V Staining: Detects the externalization of phosphatidylserine (B164497), an early marker of apoptosis.[14][15]
-
Caspase-3/7 Activity Assay: Measures the activity of executioner caspases involved in the apoptotic cascade.[16][17]
-
Experimental Protocols
MTT Assay for Cell Viability
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[8][18] The amount of formazan produced is proportional to the number of viable cells.[19]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Cell culture medium (serum-free for incubation step)[10]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)[8]
-
96-well clear flat-bottom microplates
-
Multi-well spectrophotometer (ELISA reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, carefully remove the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[18]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light.[18]
-
Formazan Solubilization: Add 150 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.[18] Wrapping the plate in foil and placing it on an orbital shaker for 15 minutes can aid dissolution.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[20][21]
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well clear flat-bottom microplates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[13]
-
Supernatant Collection: After treatment, centrifuge the plate at 1000 rpm for 5 minutes.[11] Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new 96-well plate.[11]
-
LDH Reaction: Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[22]
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[22]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[17]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorophore or a luminescent signal.[23]
Materials:
-
Caspase-Glo® 3/7 Assay System or similar fluorescent/luminescent kit
-
Opaque-walled 96-well microplates (for luminescence) or black-walled plates (for fluorescence)
-
Plate-reading luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the test compound as described in the MTT protocol.
-
Reagent Preparation and Addition: Prepare the caspase reagent according to the manufacturer's instructions. Remove the plate from the incubator and allow it to equilibrate to room temperature.[17] Add the caspase reagent to each well.
-
Incubation: Mix the contents by gentle shaking for 30-60 seconds and incubate at room temperature for 1-3 hours, protected from light.[17]
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Subtract the average signal from blank wells (medium only) from all other readings. Calculate the fold increase in caspase-3/7 activity by dividing the net signal of the treated samples by the net signal of the untreated control.[17]
Data Presentation
The quantitative data generated from these assays should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) at 24h | % Cell Viability (Mean ± SD) at 48h | % Cell Viability (Mean ± SD) at 72h |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98.2 ± 4.5 | 95.1 ± 5.0 | 90.3 ± 5.5 |
| 1 | 85.6 ± 6.1 | 75.4 ± 5.8 | 60.1 ± 6.3 |
| 10 | 50.3 ± 5.5 | 35.2 ± 4.9 | 20.5 ± 4.2 |
| 100 | 15.8 ± 3.9 | 8.1 ± 2.5 | 5.2 ± 1.8 |
Table 2: Cytotoxicity of this compound (LDH Assay)
| Concentration (µM) | % Cytotoxicity (Mean ± SD) at 24h | % Cytotoxicity (Mean ± SD) at 48h | % Cytotoxicity (Mean ± SD) at 72h |
| 0 (Control) | 5.1 ± 1.2 | 6.3 ± 1.5 | 7.5 ± 1.8 |
| 0.1 | 7.2 ± 1.8 | 9.8 ± 2.1 | 14.6 ± 2.5 |
| 1 | 18.9 ± 3.5 | 28.4 ± 4.0 | 45.3 ± 4.8 |
| 10 | 45.7 ± 5.1 | 60.1 ± 5.5 | 78.2 ± 6.1 |
| 100 | 80.2 ± 6.8 | 91.5 ± 5.9 | 95.8 ± 4.3 |
Table 3: Apoptosis Induction by this compound at 48h (Flow Cytometry)
| Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 1 | 80.5 ± 3.5 | 12.8 ± 2.1 | 6.7 ± 1.5 |
| 10 | 40.1 ± 4.2 | 45.3 ± 3.8 | 14.6 ± 2.9 |
| 100 | 10.3 ± 2.8 | 60.7 ± 5.1 | 29.0 ± 4.5 |
Table 4: Caspase-3/7 Activity in Response to this compound at 24h
| Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Control) | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.3 |
| 10 | 4.5 ± 0.6 |
| 100 | 8.2 ± 1.1 |
Visualizations
Caption: Workflow for cytotoxicity assessment.
Caption: Avermectin-induced apoptosis pathway.
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Avermectin Confers Its Cytotoxic Effects by Inducing DNA Damage and Mitochondria-Associated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Avermectin B1 mediates antitumor activity and induces autophagy in osteosarcoma through the AMPK/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abamectin induces cytotoxicity via the ROS, JNK, and ATM/ATR pathways - ProQuest [proquest.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 21. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. cellbiologics.com [cellbiologics.com]
- 23. biotium.com [biotium.com]
"application of 5-O-Demethyl-28-hydroxy-Avermectin A1a in drug impurity profiling"
Introduction
Avermectins, a class of macrocyclic lactones with potent anthelmintic and insecticidal properties, are crucial in both veterinary and human medicine. The manufacturing and storage of Avermectin (B7782182) drug substances, such as Avermectin B1a, can lead to the formation of various impurities. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, rigorous identification, quantification, and control of these impurities are mandated by regulatory bodies worldwide, following guidelines such as those from the International Council on Harmonisation (ICH).[1][2][3][4]
One such critical impurity is 5-O-Demethyl-28-hydroxy-Avermectin A1a, a known degradation product of Avermectin B1a.[5][6] This application note provides a detailed protocol for the identification and quantification of this compound in Avermectin B1a drug substance, utilizing high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and mass spectrometry (MS) for confirmation. The methodologies described herein are essential for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Avermectin-based pharmaceuticals.
Experimental Protocols
Forced Degradation Study
To understand the degradation pathway of Avermectin B1a and to generate the impurity standard for this compound, a forced degradation study is performed under various stress conditions as recommended by ICH guidelines.[7][8]
Materials:
-
Avermectin B1a reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
Procedure:
-
Acid Degradation: Dissolve 10 mg of Avermectin B1a in 10 mL of ACN:0.1 N HCl (1:1 v/v). Incubate at 60°C for 24 hours.
-
Base Degradation: Dissolve 10 mg of Avermectin B1a in 10 mL of ACN:0.1 N NaOH (1:1 v/v). Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of Avermectin B1a in 10 mL of ACN:3% H₂O₂ (1:1 v/v). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store 10 mg of solid Avermectin B1a at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of 1 mg/mL Avermectin B1a in ACN to UV light (254 nm) for 24 hours.
-
Sample Preparation for Analysis: After the specified stress period, neutralize the acid and base-stressed samples. Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.
HPLC-UV Method for Quantification
A validated stability-indicating HPLC-UV method is employed for the separation and quantification of this compound from the parent drug and other degradation products.[9][10][11]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (85/15, v/v) |
| Gradient Program | 0-5 min: 60% B; 5-20 min: 60-90% B; 20-25 min: 90% B; 25.1-30 min: 60% B |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 100 µg/mL. Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the Avermectin B1a drug substance in methanol to obtain a solution with a nominal concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
LC-MS/MS Method for Identification and Confirmation
For unequivocal identification and structural confirmation of the impurity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is utilized.[12][13]
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | UHPLC system (e.g., Waters Acquity UPLC) |
| MS System | Triple Quadrupole or Orbitrap Mass Spectrometer (e.g., Thermo Fisher Q Exactive) |
| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6.1-7 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-1200) and Product Ion Scan |
Data Presentation
The quantitative data obtained from the HPLC-UV analysis should be summarized for clarity and easy comparison.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result | Acceptance Criteria (as per ICH Q2(R1)) |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Range (µg/mL) | 0.1 - 10 | - |
| LOD (µg/mL) | 0.05 | - |
| LOQ (µg/mL) | 0.15 | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 80 - 120% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| Specificity | No interference at the retention time of the impurity | Peak purity > 990 |
Table 2: LC-MS/MS Data for this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| Avermectin B1a | 873.5 | 567.3, 305.2, 145.1 |
| This compound | 889.5 | 583.3, 305.2, 145.1 |
Visualizations
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. Ich guidelines for impurity profile [wisdomlib.org]
- 3. ijcrt.org [ijcrt.org]
- 4. jpionline.org [jpionline.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Item - A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fsis.usda.gov [fsis.usda.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Analytical Method Validation for 5-O-Demethyl-28-hydroxy-Avermectin A1a
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-O-Demethyl-28-hydroxy-Avermectin A1a is a known degradation product of Avermectin B1a.[1][2][3] As a potential impurity or metabolite, its quantification is crucial for quality control and safety assessment of Avermectin-based pharmaceutical and agricultural products. This document provides a detailed protocol for the analytical method validation of this compound using High-Performance Liquid Chromatography (HPLC), based on established methods for related Avermectin compounds.[4][5]
The validation parameters outlined herein are based on the International Conference on Harmonisation (ICH) guidelines and are designed to ensure the method is suitable for its intended purpose.
Analytical Method Protocol
Principle
This method employs a reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 column using a gradient elution of an aqueous buffer and an organic solvent mixture. Quantification is performed by comparing the peak area of the analyte in a sample to that of a certified reference standard.
Reagents and Materials
-
Reference Standard: this compound (purity ≥95%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (HPLC grade), Water (HPLC grade or Milli-Q)
-
Buffer Salts: Ammonium Acetate (NH₄OAc, analytical grade)
-
Columns: ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm; 2.5 µm particle size) or equivalent.[4]
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions, adapted from methods used for Avermectin and its related substances.[4][5]
| Parameter | Recommended Setting |
| Instrument | Agilent 1260 HPLC system or equivalent with DAD detector |
| Column | ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm, 2.5 µm) |
| Column Temperature | 45 °C |
| Mobile Phase A | 5 mM Ammonium Acetate (NH₄OAc) in water, pH 9.5 |
| Mobile Phase B | Acetonitrile / Methanol / Dichloromethane (52 / 40.5 / 7.5, v/v/v) |
| Gradient Elution | (See Table 2 for Gradient Program) |
| Flow Rate | 1.6 mL/min |
| Injection Volume | 15 µL |
| Detection Wavelength | 245 nm |
| Run Time | Approximately 20 minutes |
Table 1: HPLC System Parameters
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
Table 2: Gradient Elution Program
Preparation of Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Store at -20°C for up to one month.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (60:40 Mobile Phase A:B) to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: Dissolve the sample matrix (e.g., drug substance, formulation) in a suitable solvent (e.g., acetonitrile) to achieve a theoretical concentration of the analyte within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The following experiments should be performed to validate the analytical method according to ICH guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Inject a blank solution (diluent).
-
Inject the working standard solution of this compound.
-
Inject a sample of the matrix without the analyte (placebo, if applicable).
-
Inject a spiked sample containing the analyte and known related substances.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, with a resolution of >2.0. The blank and placebo injections should show no significant interference at the retention time of the analyte.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare at least five concentrations of the analyte across a range of 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Protocol:
-
Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Protocol (Repeatability):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verified with acceptable precision (RSD ≤ 10%). The quantitation limit for Avermectin-related substances is often set at 0.05% of the analytical concentration.[5]
Summary of (Example) Validation Data
The following tables present example data that would be generated during method validation.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 | 15,234 |
| 1.0 | 30,150 |
| 2.5 | 75,480 |
| 5.0 | 150,990 |
| 7.5 | 226,150 |
| Correlation (r²) | 0.9995 |
Table 4: Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80% | 4.0 | 3.98 | 99.5 | \multirow{3}{*}{99.7 } |
| 100% | 5.0 | 5.01 | 100.2 | |
| 120% | 6.0 | 5.97 | 99.5 |
Table 5: Precision Data
| Parameter | RSD (%) (n=6) |
| Repeatability | 1.1% |
| Intermediate Precision | 1.5% |
Table 6: LOD and LOQ Data
| Parameter | Value (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
Visual Workflow Representation
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Logical Flow of Validation with Acceptance Criteria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. This compound|Cas# 96722-46-2 [glpbio.cn]
- 4. tandfonline.com [tandfonline.com]
- 5. Development and validation of a stability-indicating high performance liquid chromatography method based on a core-shell octadecyl column to determine Avermectin and its related substances in bulk Avermectin batches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Development of a Stability-Indicating Assay for Avermectin Formulations
AN-001
Introduction
Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, widely used in veterinary and human medicine.[1][2][3] Due to their complex structure, avermectins can be susceptible to degradation under various environmental conditions, such as light, heat, and hydrolysis, potentially leading to loss of potency and the formation of undesired byproducts.[4] Therefore, a validated stability-indicating assay is crucial for ensuring the quality, safety, and efficacy of avermectin (B7782182) formulations throughout their shelf life.
This application note details a comprehensive protocol for developing and validating a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of avermectin in its formulations. The method is designed to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities, in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of pharmaceutical formulations containing avermectin.
Experimental Protocols
1. Materials and Reagents
-
Avermectin reference standard (e.g., Abamectin, Ivermectin)
-
Avermectin formulation (e.g., oral paste, injectable solution)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%, analytical grade
-
All other chemicals and reagents should be of analytical grade.
2. Instrumentation and Chromatographic Conditions
A robust RP-HPLC method is essential for the separation of avermectin from its degradation products. The following conditions have been shown to be effective for the analysis of various avermectins.[2][3][5][8][9][10]
Table 1: Recommended HPLC System and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector |
| Column | C18 column (e.g., Zorbax Extend-C18, 150 mm x 4.6 mm, 3.5 µm)[9][10] or ACE UltraCore 2.5 SuperC18 (150 x 4.6 mm, 2.5 µm)[4][5][6] |
| Mobile Phase | Gradient or isocratic elution. A common mobile phase consists of a mixture of acetonitrile, methanol, and water.[8] For example, a gradient with Mobile Phase A: Water and Mobile Phase B: Acetonitrile/Methanol (85/15, v/v).[9][10] |
| Flow Rate | 1.0 - 1.5 mL/min[2][9][10] |
| Column Temperature | 30 - 40 °C[2][3][9][10] |
| Detection Wavelength | 245 nm[2][3][9][10][11] |
| Injection Volume | 10 - 20 µL[2][8] |
| Data Acquisition | Empower™ 3, OpenLAB CDS, or equivalent |
3. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of avermectin reference standard in a suitable diluent (e.g., methanol or acetonitrile) to obtain a known concentration (e.g., 0.6 mg/mL).[9]
-
Sample Solution: Accurately weigh an amount of the formulation equivalent to the target concentration of the standard solution and dissolve it in the same diluent. The sample may require shaking or sonication to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
4. Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and demonstrate the specificity of the analytical method.[4][7] The active substance should be subjected to a variety of stress conditions as outlined in the ICH guidelines.[4][5][6]
Table 2: Protocol for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | Treat the sample solution with 0.05 M HCl for a specified period (e.g., 5 hours).[4] Neutralize with an equivalent amount of NaOH before analysis. |
| Alkaline Hydrolysis | Treat the sample solution with 0.025 M NaOH for a specified period (e.g., 1 hour).[4] Neutralize with an equivalent amount of HCl before analysis. |
| Oxidative Degradation | Treat the sample solution with 5% H₂O₂ for a specified period (e.g., 21 hours).[4] |
| Thermal Degradation | Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80°C) for a defined period (e.g., 1-7 days).[4] |
| Photolytic Degradation | Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4] |
A control sample (unstressed) should be analyzed alongside the stressed samples. The extent of degradation should be sufficient to demonstrate the separation of the main peak from any degradation products, typically aiming for 5-20% degradation.
Data Presentation and Analysis
The results of the forced degradation studies should be summarized to demonstrate the stability-indicating nature of the method. The peak purity of the avermectin peak in the stressed samples should be evaluated using a Diode Array Detector (DAD).
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Avermectin | Number of Degradation Products | Resolution (Rs) of Main Peak and Closest Degradant | Peak Purity |
| Acid Hydrolysis | e.g., 15.2 | e.g., 3 | e.g., > 2.0 | e.g., Pass |
| Alkaline Hydrolysis | e.g., 10.5 | e.g., 2 | e.g., > 2.0 | e.g., Pass |
| Oxidative Degradation | e.g., 18.9 | e.g., 4 | e.g., > 2.0 | e.g., Pass |
| Thermal Degradation | e.g., 8.1 | e.g., 1 | e.g., > 2.0 | e.g., Pass |
| Photolytic Degradation | e.g., 12.7 | e.g., 2 | e.g., > 2.0 | e.g., Pass |
Visualizations
The following diagrams illustrate the key processes in developing a stability-indicating assay for avermectin.
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: Process flow for forced degradation studies of avermectin.
Conclusion
The development of a robust stability-indicating assay is a critical component of the quality control strategy for avermectin formulations. By following the protocols outlined in this application note, researchers and scientists can develop and validate a reliable HPLC method capable of separating and quantifying avermectin in the presence of its degradation products. This ensures that the stability of the formulation can be accurately monitored over time, guaranteeing its quality, safety, and efficacy. The common degradation products of avermectins include monosaccharide B1a, aglycone B1a, 2-epimer B1a, and 8,9-Z-B1a, among others.[4]
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. deepdyve.com [deepdyve.com]
- 6. Item - A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. academic.oup.com [academic.oup.com]
- 10. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method development and validation for ivermectin quantification. [wisdomlib.org]
Application Notes and Protocols: Pharmacokinetic Studies of 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, derived from the soil actinomycete Streptomyces avermitilis.[1][2] Abamectin, a widely used avermectin (B7782182), is a mixture of avermectin B1a (>80%) and B1b (<20%).[2] The study of its metabolites is crucial for a comprehensive understanding of its efficacy, safety, and potential residues in biological systems. 5-O-Demethyl-28-hydroxy-Avermectin A1a is a known degradation product and metabolite of Avermectin B1a.[3][4][5]
While specific pharmacokinetic data for this compound is not extensively available in public literature, this document provides a generalized framework for conducting such studies. The protocols outlined below are based on established methodologies for the analysis of avermectins in biological matrices.
Hypothetical Metabolic Pathway
The formation of this compound from its parent compound, Avermectin A1a, likely involves two key metabolic steps: O-demethylation at the 5-position and hydroxylation at the 28-position. These reactions are typically mediated by cytochrome P450 enzymes in the liver.
References
Application Notes and Protocols for the Analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Demethyl-28-hydroxy-Avermectin A1a is a significant metabolite and degradation product of Avermectin (B7782182) B1a. Accurate quantification of this polar metabolite is crucial for pharmacokinetic studies, residue analysis, and understanding the overall fate of the parent compound in biological and environmental systems. These application notes provide detailed protocols for the sample preparation of this compound from various matrices for subsequent analysis, typically by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Given the increased polarity of this analyte compared to the parent avermectins, the following protocols have been adapted from established methods for avermectins to ensure efficient extraction and recovery.
Physicochemical Properties and Stability
This compound is more polar than its parent compound, Avermectin A1a, due to the presence of an additional hydroxyl group and the removal of a methyl group. This increased polarity influences its solubility and partitioning behavior, necessitating adjustments to standard avermectin extraction protocols.
Stability: Avermectins and their metabolites are known to be sensitive to light and high temperatures. It is recommended to store analytical standards and samples at -20°C or lower in the dark. All sample preparation steps should be performed with minimal exposure to light and at reduced temperatures where possible. Stock solutions should be prepared in amber vials and stored under refrigerated or frozen conditions.
Sample Preparation Protocols
The choice of sample preparation technique depends on the sample matrix, the required limit of quantification, and the available equipment. The most common and effective methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Serum
SPE is a highly effective technique for cleaning up complex biological fluid samples like plasma or serum, providing high recovery and concentration of the analyte. Due to the polar nature of this compound, a reversed-phase sorbent that retains moderately polar compounds is recommended.
Experimental Protocol
-
Sample Pre-treatment:
-
Thaw plasma/serum samples on ice.
-
To 1 mL of plasma/serum in a centrifuge tube, add 1 mL of a protein precipitation solvent such as acetonitrile (B52724) or methanol (B129727).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use a C8 or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak solvent mixture to remove interferences. A solution of 5-10% methanol in water is recommended to avoid elution of the polar metabolite.
-
-
Elution:
-
Elute the this compound with 2-3 mL of a strong solvent. Due to its polarity, a stronger elution solvent than for parent avermectins may be required. Start with 100% methanol and consider adding a small percentage of a stronger solvent like isopropanol (B130326) if recovery is low.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC-MS/MS analysis.
-
Quantitative Data (Expected Performance based on Avermectin Analysis)
The following table summarizes typical performance data for the analysis of parent avermectins using SPE. Similar or slightly lower recoveries may be expected for this compound, and method validation is essential.
| Parameter | Plasma/Serum | Reference |
| Recovery | 75-95% | [1] |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | [2] |
| Repeatability (RSD) | < 15% | [1] |
Workflow Diagram
Protocol 2: Liquid-Liquid Extraction (LLE) from Tissue Samples
LLE is a classic technique for extracting analytes from complex matrices like tissue. For the polar this compound, a more polar extraction solvent system is required compared to the non-polar solvents typically used for parent avermectins.
Experimental Protocol
-
Tissue Homogenization:
-
Weigh 1 g of tissue (e.g., liver, muscle) into a homogenizer tube.
-
Add 3 mL of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Homogenize the tissue until a uniform consistency is achieved.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 6 mL of an extraction solvent mixture. A good starting point is a mixture of a polar and a moderately polar solvent, such as acetonitrile and ethyl acetate (B1210297) (1:1, v/v).
-
Vortex vigorously for 5 minutes.
-
For improved extraction efficiency, sonicate for 10 minutes.
-
-
Phase Separation:
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
-
Collection and Re-extraction:
-
Carefully transfer the upper organic layer to a clean tube.
-
To maximize recovery, repeat the extraction step on the remaining aqueous layer with another 6 mL of the extraction solvent.
-
Combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC-MS/MS analysis.
-
Quantitative Data (Expected Performance based on Avermectin Analysis)
The following table provides typical performance data for LLE of parent avermectins from tissue. Method validation is crucial to determine the actual performance for the polar metabolite.
| Parameter | Tissue (Liver, Muscle) | Reference |
| Recovery | 80-100% | [3] |
| Limit of Quantification (LOQ) | 1 - 5 ng/g | [4] |
| Repeatability (RSD) | < 15% | [3] |
Workflow Diagram
Protocol 3: QuEChERS from Soil and Food Matrices
The QuEChERS method is a streamlined approach that combines extraction and cleanup into a few simple steps, making it ideal for high-throughput analysis of various matrices like soil and food products. For a polar metabolite, the choice of partitioning salts and d-SPE sorbent is critical.
Experimental Protocol
-
Sample Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the sample is dry) and vortex.
-
Add 10 mL of acetonitrile (with 1% acetic acid for better stability and extraction of some analytes).
-
Vortex for 1 minute.
-
-
Partitioning:
-
Add a QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent.
-
For polar metabolites, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences is recommended. A typical composition would be 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis. If necessary, the extract can be evaporated and reconstituted in the mobile phase.
-
Quantitative Data (Expected Performance based on Avermectin Analysis)
The following table shows typical performance data for the QuEChERS method for parent avermectins. Adjustments to the d-SPE composition may be needed to optimize recovery for the polar metabolite.
| Parameter | Soil/Food Matrices | Reference |
| Recovery | 85-110% | [5] |
| Limit of Quantification (LOQ) | 1 - 10 µg/kg | [6] |
| Repeatability (RSD) | < 20% | [5] |
Workflow Diagram
Concluding Remarks
The successful analysis of this compound relies heavily on a well-optimized sample preparation protocol that accounts for its increased polarity. The provided protocols offer a robust starting point for method development. It is imperative that any adapted method undergoes thorough validation to ensure it meets the required performance criteria for accuracy, precision, and sensitivity for the specific matrix of interest. The use of an appropriate internal standard, preferably a stable isotope-labeled version of the analyte, is highly recommended to correct for matrix effects and variations in extraction recovery.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"optimizing LC-MS/MS parameters for enhanced sensitivity of 5-O-Demethyl-28-hydroxy-Avermectin A1a"
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for enhancing the sensitivity of 5-O-Demethyl-28-hydroxy-Avermectin A1a analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing an LC-MS/MS method for this compound?
The initial and most critical step is to determine the optimal ionization and precursor ion for the target analyte. This is typically achieved by infusing a standard solution of this compound directly into the mass spectrometer. You should screen both positive and negative electrospray ionization (ESI) modes. Avermectins are known to form adducts, so look for [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ in positive mode, and [M-H]⁻ in negative mode.[1][2][3]
Q2: Which ionization mode, positive or negative, is generally better for avermectin (B7782182) derivatives?
Both positive and negative ESI modes have been successfully used for avermectin analysis.[1][2] Positive ESI mode often yields sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) adducts which can be very sensitive.[2] Negative ESI mode can also provide good sensitivity, particularly when using mobile phase additives that promote deprotonation.[1][3] The optimal choice is compound-specific and should be determined experimentally.
Q3: What are common mobile phases for separating avermectin derivatives?
Reversed-phase chromatography is standard for avermectins. Typical mobile phases consist of a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH).[1][4] To improve peak shape and ionization efficiency, additives are crucial. For positive mode, 0.1% formic acid or acetic acid is common.[2][4] For enhancing the formation of ammonium adducts, ammonium formate (B1220265) can be used.
Q4: How do I select the best product ions for Multiple Reaction Monitoring (MRM)?
After identifying the most abundant precursor ion, you will need to perform product ion scans (or fragmentation scans) to find the most intense and stable fragment ions. This is done by isolating the precursor ion and applying a range of collision energies to induce fragmentation.[2] Select at least two to three of the most abundant and specific product ions for your MRM method to ensure both quantification and qualification. The fragmentation pathways of avermectins have been studied and can provide guidance on expected fragments.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during method development and sample analysis.
| Problem | Possible Causes | Suggested Solutions |
| Weak or No Signal | 1. Incorrect ionization mode selected. 2. Inefficient ionization due to mobile phase. 3. Analyte concentration is below the limit of detection. 4. Ion source is dirty or contaminated.[7] 5. Compound degradation. | 1. Screen both positive and negative ESI modes. 2. Optimize mobile phase additives (e.g., add 0.1% formic acid for ESI+ or switch to a mobile phase with ammonium formate).[4] 3. Prepare fresh, higher concentration standards for initial tuning. 4. Perform routine ion source cleaning as per manufacturer guidelines.[7] 5. Prepare fresh samples and standards; investigate sample stability. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column contamination or degradation.[8] 2. Incompatible injection solvent. 3. Secondary interactions between the analyte and the column stationary phase. 4. Extra-column volume effects (e.g., excessive tubing length).[8] | 1. Flush the column or replace it if it's old. Use a guard column to protect the analytical column. 2. Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[8] 3. Adjust mobile phase pH with additives like formic acid to suppress silanol (B1196071) interactions. 4. Use tubing with the smallest possible inner diameter and keep connections short. |
| Shifting Retention Times | 1. Inadequate column equilibration between injections.[9] 2. Changes in mobile phase composition. 3. Column temperature fluctuations. 4. Pump or gradient proportioning valve malfunction. | 1. Increase the column equilibration time in your gradient program.[9] 2. Prepare fresh mobile phases daily and ensure they are well-mixed.[8] 3. Use a column oven to maintain a stable temperature. 4. Check the pump for leaks and perform system pressure tests.[10] |
| High Background Noise | 1. Contaminated mobile phase, solvents, or additives.[7][9] 2. Sample matrix effects causing ion suppression or enhancement. 3. Leaks in the LC system introducing air or contaminants. | 1. Use high-purity LC-MS grade solvents and additives. Filter mobile phases if necessary.[8] 2. Improve sample preparation (e.g., use Solid Phase Extraction (SPE) for cleaner extracts).[11] 3. Check all fittings and connections for leaks. |
| Sample Carryover | 1. Buildup of analyte in the injection port, loop, or column.[7] 2. Insufficient needle wash. | 1. Optimize the needle wash procedure by using a strong solvent (e.g., a high percentage of organic solvent). 2. Inject blank samples after high-concentration samples to assess and mitigate carryover.[1] |
Experimental Protocols & Parameter Optimization
Protocol 1: Direct Infusion for Precursor Ion Determination
Objective: To identify the optimal ionization mode and precursor ion for this compound.
Methodology:
-
Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.[11]
-
Set up a direct infusion method using a syringe pump connected to the MS source, with a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra in both positive and negative ESI modes over a mass range that includes the expected molecular weight of the analyte.
-
Examine the resulting spectra for the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, ammonium adduct [M+NH₄]⁺ (in positive mode), and the deprotonated molecule [M-H]⁻ (in negative mode).
-
The ion that provides the most stable and intense signal will be selected as the precursor ion for MS/MS optimization.
Protocol 2: Collision Energy Optimization for MRM Transitions
Objective: To determine the optimal collision energy (CE) for the most abundant and specific product ions.
Methodology:
-
Using the direct infusion setup from Protocol 1, switch the MS to product ion scan mode.
-
Set the selected precursor ion as the target for fragmentation.
-
Inject the analyte solution and acquire product ion spectra by ramping the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV).
-
Identify the most intense and stable product ions across the CE range.
-
Create an MRM method by setting up individual transitions for the precursor and each potential product ion.
-
For each transition, perform multiple injections while varying the collision energy to find the value that yields the maximum product ion intensity.
Data Presentation: LC-MS/MS Parameter Tables
The tables below provide typical starting parameters for avermectin analysis. These must be optimized specifically for this compound.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Recommended Setting | Purpose |
| Column | C18 or C8, ≤ 2.1 mm ID, < 3 µm particle size | Provides good retention and separation for macrocyclic lactones. |
| Mobile Phase A | Water + 0.1% Formic Acid or 5mM Ammonium Formate | Aqueous phase; additive aids in ionization. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic phase for elution. |
| Flow Rate | 0.2 - 0.5 mL/min | Appropriate for 2.1 mm ID columns to ensure sensitivity. |
| Column Temp. | 30 - 40 °C[4] | Improves peak shape and reproducibility. |
| Injection Vol. | 1 - 10 µL | Balance between sensitivity and peak broadening. |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Recommended Setting | Purpose |
| Ionization Mode | ESI Positive or Negative (to be determined)[1][2] | Determines how the analyte is ionized. |
| Capillary Voltage | 1.0 - 4.0 kV[12] | Optimizes the electrospray process.[13] |
| Source Temp. | 120 - 150 °C[12] | Aids in solvent desolvation. |
| Desolvation Temp. | 350 - 500 °C[12] | Removes solvent from analyte ions. |
| Cone Gas Flow | 50 - 100 L/hr | Helps nebulize the liquid stream. |
| Desolvation Gas Flow | 600 - 1000 L/hr[12] | Assists in the desolvation process. |
| Collision Gas | Argon | Inert gas used for fragmentation in the collision cell. |
Visualizations
Experimental Workflow for Parameter Optimization
Caption: Workflow for LC-MS/MS method development.
Troubleshooting Logic Flow
Caption: Logic flow for troubleshooting common LC-MS/MS issues.
References
- 1. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Rapid confirmatory analysis of avermectin residues in milk by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionization study and simultaneous determination of avermectins and milbemycines in fish tissue by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry of avermectins: structural determination of two new derivatives of Ivermectin B(1a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. agilent.com [agilent.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. myadlm.org [myadlm.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
"improving resolution between Avermectin B1a and its degradation products"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution between Avermectin (B7782182) B1a and its degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Avermectin B1a and its degradants.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between Avermectin B1a and a closely eluting impurity. | 1. Inappropriate mobile phase composition. 2. Suboptimal column chemistry. 3. Inadequate column temperature control. | 1. Mobile Phase Optimization: - Adjust the ratio of organic solvents (e.g., acetonitrile (B52724) and methanol).[1] - Modify the aqueous phase pH. A higher pH (e.g., 9.5 with ammonium (B1175870) acetate) can improve the separation of certain isomers.[1][2] - Evaluate different organic modifiers; for instance, a small percentage of dichloromethane (B109758) has been used in the organic phase.[1] 2. Column Selection: - Utilize a high-efficiency column, such as a core-shell (e.g., ACE UltraCore SuperC18) or a sub-2 µm particle size column, to enhance peak sharpness and resolution.[1][2][3] - Experiment with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl) to exploit different separation mechanisms. 3. Temperature Adjustment: - Increase the column temperature (e.g., to 45 °C) to improve efficiency and potentially alter selectivity.[1][2] |
| Peak tailing for the Avermectin B1a peak. | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column contamination. | 1. Reduce Sample Load: - Decrease the injection volume or dilute the sample.[4] 2. Modify Mobile Phase: - Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.[4] 3. Column Maintenance: - Flush the column with a strong solvent to remove contaminants.[4] - Employ a guard column to protect the analytical column from strongly retained impurities.[5] |
| Variable retention times. | 1. Inconsistent mobile phase preparation or proportioning. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure Mobile Phase Consistency: - Premix mobile phase components or ensure the HPLC pump's proportioning valves are functioning correctly.[5] - Degas the mobile phase to prevent bubble formation.[6] 2. Stabilize Temperature: - Use a reliable column oven to maintain a constant temperature. 3. Assess Column Health: - If the column has been used extensively, consider replacing it. |
| Appearance of new, unexpected peaks during a stability study. | 1. Sample degradation. | 1. Identify Degradation Pathway: - Avermectin B1a is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress.[2][3] - Common degradants include the 2-epimer (especially under alkaline conditions), the Δ2,3-isomer, and the 8,9-Z photoisomer.[2][7][8][9] 2. Control Storage and Handling: - Protect samples from light using amber vials.[10] - Maintain appropriate pH and temperature conditions during storage and analysis.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation products of Avermectin B1a I should be aware of?
A1: Avermectin B1a can degrade under various conditions to form several products. Key degradants identified in forced degradation studies include:
-
2-epimer-Avermectin B1a: Often formed under alkaline conditions.[2][8]
-
Δ2,3-Avermectin B1a: A regioisomer that can also form under alkaline stress.[9]
-
8,9-Z-Avermectin B1a: A photoisomer resulting from exposure to light.[7]
-
Oxidative degradants: Formed in the presence of oxidizing agents.[2]
-
Hydrolysis products: Can occur under acidic conditions.[2]
Q2: Which HPLC column is recommended for separating Avermectin B1a from its degradation products?
A2: A high-resolution reversed-phase column is typically recommended. Columns with core-shell technology or small particle sizes (e.g., 2.5 µm or 2.7 µm) provide excellent efficiency for this separation.[2][3][8] A C18 stationary phase is the most common choice.[1][2][11]
Q3: What is a good starting point for mobile phase composition?
A3: A common approach is to use a gradient elution with a mixture of an aqueous buffer and organic solvents. For example:
-
Mobile Phase A: 5 mM Ammonium Acetate in water (pH adjusted to 9.5).[1][2]
-
Mobile Phase B: A mixture of acetonitrile, methanol, and dichloromethane (e.g., 52:40.5:7.5, v/v/v).[1][2]
An alternative is a simpler mobile phase of acetonitrile, methanol, and water.[9][11] The optimal composition will depend on the specific separation challenge.
Q4: What detection wavelength should I use for Avermectin B1a and its degradants?
A4: The recommended UV detection wavelength for Avermectin B1a is approximately 245 nm.[2][10][11][12]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on Avermectin B1a to identify potential degradation products, as recommended by ICH guidelines.[2]
Objective: To generate degradation products of Avermectin B1a under various stress conditions.
Procedure:
-
Sample Preparation: Prepare a solution of Avermectin B1a in acetonitrile at a concentration of approximately 2.5 mg/mL.[2]
-
Acidic Stress: Treat the sample solution with 0.05 M HCl for 5 hours.[2]
-
Alkaline Stress: Treat the sample solution with 0.025 M NaOH for 1 hour.[2]
-
Oxidative Stress: Treat the sample solution with 5% H₂O₂ for 21 hours.[2]
-
Thermal Stress: Expose the solid drug substance to 80 °C for 7 days and a solution of the drug substance to 80 °C for 1 day.[2]
-
Photolytic Stress: Expose the solid drug substance and a solution to light irradiation (e.g., 1.10 W/m²).[2]
-
Analysis: Following exposure, neutralize acidic and alkaline samples if necessary. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
This method is designed to separate Avermectin B1a from its process impurities and degradation products.[1][2]
| Parameter | Condition |
| Column | ACE UltraCore 2.5 SuperC18 (150 x 4.6 mm, 2.5 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in water, pH 9.5 |
| Mobile Phase B | Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v) |
| Gradient Program | A time-based gradient should be developed to ensure separation. |
| Flow Rate | 1.6 mL/min |
| Column Temperature | 45 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 15 µL |
| Diluent | Acetonitrile |
Visualizations
Caption: A decision tree for troubleshooting poor HPLC resolution.
References
- 1. Development and validation of a stability-indicating high performance liquid chromatography method based on a core-shell octadecyl column to determine Avermectin and its related substances in bulk Avermectin batches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Item - A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. EP0465121B1 - Stable salts of 4"-deoxy-4"-epimethylamino avermectin B1a/B1b - Google Patents [patents.google.com]
"addressing matrix effects in the analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a. The information provided is based on established methods for the analysis of avermectins, the class of compounds to which this analyte belongs.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), resulting in inaccurate quantification of your target analyte.[1][2] For complex biological matrices, these effects are a significant concern in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis.[2]
Q2: I am observing significant signal suppression for my analyte. What are the most common causes?
A2: Signal suppression in LC-MS/MS analysis is often caused by co-eluting endogenous components from the sample matrix that compete with the analyte for ionization.[3] For avermectins, which are hydrophobic compounds, lipids and other non-polar molecules in the sample extract are common sources of matrix effects. Inadequate sample cleanup is a primary reason for significant signal suppression.
Q3: How can I quantitatively assess the matrix effect in my assay?
A3: The matrix effect can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard.[4][5] The formula is:
Matrix Effect (%) = (Peak area in post-spiked sample / Peak area in standard) x 100[4]
A value greater than 100% indicates ionization enhancement, while a value less than 100% indicates ionization suppression.[4]
Q4: What are the recommended strategies to mitigate matrix effects for avermectin (B7782182) analysis?
A4: Several strategies can be employed:
-
Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components.[4][5]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for mitigating matrix effects.[1] A SIL-IS has physicochemical properties very similar to the analyte and will experience similar matrix effects, thus providing accurate correction.[1]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.[6]
-
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from co-eluting matrix components can also reduce interference.[2]
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering compounds.[2]
Troubleshooting Guides
Issue 1: Poor Analyte Recovery
Symptoms:
-
Low signal intensity for the analyte in spiked samples.
-
Inconsistent results between replicate samples.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent. For avermectins, acetonitrile (B52724) or acetonitrile/isopropanol mixtures have shown good results.[7] Ensure vigorous shaking and proper phase separation. |
| Analyte Loss During Cleanup | The chosen sorbent for d-SPE or SPE may be too retentive for the analyte. Evaluate different sorbents (e.g., C18, PSA) or reduce the amount of sorbent used. |
| Analyte Degradation | Avermectins can be sensitive to pH and temperature. Ensure the stability of the analyte under the extraction and storage conditions.[3] |
Issue 2: Significant Ion Suppression or Enhancement
Symptoms:
-
Matrix effect calculation shows a significant deviation from 100%.
-
Poor accuracy and precision in quantitative results.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Co-eluting Matrix Components | Improve the sample cleanup procedure. Incorporate a dispersive solid-phase extraction (d-SPE) step in your QuEChERS protocol or use a more selective SPE cartridge.[4][5] |
| Inappropriate Internal Standard | If not using a SIL-IS, the chosen internal standard may not be adequately compensating for the matrix effect. If possible, switch to a stable isotope-labeled version of the analyte. |
| Suboptimal LC-MS/MS Conditions | Adjust the chromatographic gradient to better separate the analyte from the matrix interferences. Optimize MS source parameters to improve ionization efficiency. |
Experimental Protocols
Protocol 1: QuEChERS-based Sample Preparation for Biological Matrices
This protocol is a general guideline based on methods proven effective for avermectins in matrices like meat and milk.[4]
-
Initial Extraction:
-
For liquid samples (e.g., plasma, milk): To 10 mL of sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile.
-
For solid/semi-solid samples (e.g., tissue homogenate): To 8 g of sample, add 2 mL of water and 10 mL of acetonitrile in a 50 mL centrifuge tube.
-
-
Shake the tube vigorously for 1 minute.
-
Add the contents of a QuEChERS salt pouch (e.g., containing magnesium sulfate (B86663), sodium chloride, sodium citrate).[7]
-
Shake vigorously for another minute.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (top layer) to a 2 mL d-SPE tube containing 150 mg magnesium sulfate and 50 mg C18 sorbent.[4]
-
Shake vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
-
Take an aliquot of the cleaned supernatant for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is adapted from methods used for ivermectin analysis in plasma.[5]
-
Sample Pre-treatment:
-
To 200 µL of plasma, add the internal standard solution.
-
Vortex for 10 seconds.
-
Dilute with 400 µL of a suitable buffer (e.g., 1% 10 mM sodium acetate).
-
Add 200 µL of methanol (B129727) to precipitate proteins.
-
Vortex for 5 minutes and then centrifuge at 3,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 15% methanol to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 2 mL of isopropyl alcohol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.
-
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for various avermectins in different matrices from published methods. This data can serve as a benchmark when developing a method for this compound.
Table 1: Recovery of Avermectins using QuEChERS
| Compound | Matrix | Spiked Level | Recovery (%) | RSD (%) | Reference |
| Avermectins | Fish Tissue | - | 86 - 106 | < 20 | |
| Avermectin B1a | Beef Meat | - | 99.5 - 100.0 | < 2.0 | [8] |
Table 2: Matrix Effects for Avermectins in Various Matrices
| Compound | Matrix | Matrix Effect (%) | Reference |
| Abamectin | Ground Beef | 95 | [4] |
| Ivermectin | Ground Beef | 93 | [4] |
| Doramectin | Ground Beef | 96 | [4] |
| Eprinomectin | Ground Beef | 94 | [4] |
| Moxidectin | Ground Beef | 91 | [4] |
| Abamectin | Whole Milk | 89 | [4] |
| Ivermectin | Whole Milk | 87 | [4] |
| Doramectin | Whole Milk | 90 | [4] |
| Eprinomectin | Whole Milk | 88 | [4] |
| Moxidectin | Whole Milk | 85 | [4] |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. waters.com [waters.com]
- 5. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of Avermectins Residues in Soybean, Bean, and Maize Using a QuEChERS-Based Method and Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry [mdpi.com]
- 8. Stable Isotope Labeling by Carbon-13 in Bacteria Culture for the Analysis of Residual Avermectin Using Stable Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry [jstage.jst.go.jp]
"strategies to prevent the degradation of avermectin samples during analysis"
Welcome to the technical support center for avermectin (B7782182) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of avermectin samples during experimental analysis. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause avermectin degradation?
A1: Avermectin and its derivatives are susceptible to degradation under several conditions.[1][2][3][4] The primary factors include:
-
Exposure to light (photodegradation): Avermectins are known to be unstable under UV light.[5] Photodegradation can occur rapidly, with a half-life of as little as 12 hours in water.
-
pH: Avermectins are unstable in both acidic and alkaline conditions.[3] Formulations are often developed around a pH of 6.2 to retard degradation.[3]
-
Oxidation: These compounds are sensitive to oxidation, which is why antioxidants are often included in drug substances and products.[3][6]
-
Temperature: Elevated temperatures can accelerate degradation.[1][2]
-
Reactive Species: Reactive oxygen species like hydroxyl radicals (•OH) and atomic oxygen (O) can destroy avermectin molecules through hydrogen abstraction and adsorption reactions.[7][8]
Q2: What are the common degradation products of avermectin?
A2: Forced degradation studies have identified several major degradation products of Avermectin B1a.[1][2][6] These include:
-
Monosaccharide B1a (cleavage of the disaccharide chain)[6]
-
8a-OH B1a[6]
-
8a-OOH B1a[6]
-
8,9-Z-B1a (a photoisomer)[6]
-
5-oxo B1a[6]
Q3: How should I store my avermectin samples and standards to ensure stability?
A3: To minimize degradation, it is recommended to store avermectin samples and standards at 2-8°C, with protection from light and controlled humidity.[5] For long-term storage, freezing at -20°C is advisable, as residues have been shown to be stable in milk for up to one year at this temperature.[10] Standard solutions of abamectin, ivermectin, and doramectin (B1670889) have been shown to be stable for 24 hours at room temperature.[11]
Q4: Can I use any solvent to dissolve my avermectin samples?
A4: Acetonitrile (B52724) is a commonly used solvent for extracting and dissolving avermectins.[12][13][14] For HPLC analysis, mobile phases often consist of mixtures of acetonitrile, methanol (B129727), and water.[15] It is crucial to use high-purity solvents and to be aware that the pH of the final solution can impact stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of avermectin samples.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low analyte recovery | Sample degradation due to light exposure. | Protect samples from light at all stages of the experiment. Use amber vials or wrap containers in aluminum foil.[16] |
| Sample degradation due to improper pH. | Ensure all solutions, including extraction solvents and mobile phases, are at a neutral or slightly acidic pH (around 6.2 is suggested for formulations).[3] | |
| Incomplete extraction from the sample matrix. | Optimize the extraction procedure. Acetonitrile is a common and effective extraction solvent.[12][13] The QuEChERS method has also been successfully applied.[17] | |
| Adsorption of analyte to container surfaces. | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. | |
| Presence of unexpected peaks in the chromatogram | Formation of degradation products. | Review the sample handling and storage procedures to identify potential causes of degradation (light, pH, temperature). Compare the retention times of unknown peaks with those of known degradation products if standards are available.[6] |
| Contamination from solvents or reagents. | Run a blank analysis with only the solvents and reagents to check for contamination. Use high-purity solvents and reagents. | |
| Matrix effects. | Employ a more effective clean-up step, such as solid-phase extraction (SPE) on a C18 column.[12][13] | |
| Poor peak shape (tailing, fronting) | Inappropriate mobile phase composition or pH. | Adjust the mobile phase composition and/or pH. For avermectins, a common mobile phase is a mixture of acetonitrile, methanol, and water.[15] |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| Column degradation. | Use a guard column to protect the analytical column. If necessary, replace the analytical column. | |
| Inconsistent results between replicates | Sample instability in the autosampler. | If samples are left in the autosampler for an extended period, degradation may occur. Analyze samples as quickly as possible after preparation. Some studies show stability for up to 24 hours at room temperature.[11] |
| Inconsistent sample preparation. | Ensure that all samples are treated identically throughout the extraction, clean-up, and derivatization steps. |
Quantitative Data Summary
The following table summarizes the degradation of avermectins under various conditions. Note that direct comparison between studies can be challenging due to differing experimental setups.
| Avermectin | Condition | Half-life (t½) / Degradation | Reference |
| Abamectin | Aerobic soil | 2 - 8 weeks | [18] |
| Abamectin | Photodegradation in water (summer) | ≤ 0.5 days | [18] |
| Abamectin | Photodegradation on surfaces | < 1 day | [18] |
| Abamectin | Solutions exposed to light | 92% degradation in 5 hours | [16] |
| Ivermectin | Aerobic soil/feces mixture | 7 - 14 days | [18] |
| Ivermectin | Photodegradation in water (summer) | ≤ 0.5 days | [18] |
| Ivermectin | Photodegradation on surfaces | < 1 day | [18] |
| Emamectin Benzoate | Rice plants | 0.8 - 2.8 days | [18] |
| Emamectin Benzoate | Soil (in rice-growing environment) | 1.9 - 3.8 days | [18] |
Experimental Protocols
Protocol 1: Sample Preparation for Avermectin Analysis in Animal Tissue
This protocol is a generalized procedure based on common practices for extracting avermectins from liver or muscle tissue.[12][13][19]
-
Homogenization: Weigh 5 g of the tissue sample into a polypropylene centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
For enhanced extraction, sonicate the sample for 5-10 minutes.
-
-
Centrifugation: Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the supernatant.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 70:30 v/v) to remove polar interferences.
-
Elute the avermectins with 5 mL of acetonitrile into a clean collection tube.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50-60°C.
-
Reconstitution and Derivatization (for Fluorescence Detection):
-
Reconstitute the dried extract in 100 µL of a 1:1 mixture of acetonitrile and 1-methylimidazole.
-
Add 150 µL of a 2:1 mixture of acetonitrile and trifluoroacetic anhydride (B1165640) (TFAA).
-
Vortex for 10-30 seconds and allow the reaction to proceed in the dark for at least 15 minutes.
-
The sample is now ready for HPLC analysis.
-
Protocol 2: HPLC Analysis of Avermectins
This protocol describes typical HPLC conditions for the analysis of derivatized avermectins.[11][15][19]
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile, methanol, and water. A common isocratic mobile phase is a mixture of acetonitrile:methanol:water (e.g., 53:35:12, v/v/v).[15]
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Column Temperature: 20-30°C.
-
Injection Volume: 20 - 50 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 365 nm
-
Emission Wavelength: 475 nm
-
Visualizations
Caption: A simplified diagram of Avermectin degradation pathways under different stress conditions.
Caption: A typical workflow for the preparation of animal tissue samples for avermectin analysis.
Caption: A troubleshooting decision tree for addressing low analyte recovery in avermectin analysis.
References
- 1. Item - A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. deepdyve.com [deepdyve.com]
- 3. An overview on chemical derivatization and stability aspects of selected avermectin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Investigation for the degradation mechanism of avermectins exposed to non-thermal atmospheric plasma | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. Investigation for the degradation mechanism of avermectins exposed to non-thermal atmospheric plasma | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. Stability studies and high-performance liquid chromatographic procedures for L-648,548 and its major degradates in an animal health formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.wur.nl [research.wur.nl]
- 11. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 12. Multiresidue method for the determination of avermectin and moxidectin residues in the liver using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. fsis.usda.gov [fsis.usda.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. preprints.org [preprints.org]
- 18. benchchem.com [benchchem.com]
- 19. nucleus.iaea.org [nucleus.iaea.org]
Technical Support Center: Refining Extraction Methods for 5-O-Demethyl-28-hydroxy-Avermectin A1a
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of 5-O-Demethyl-28-hydroxy-Avermectin A1a from complex samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low recovery is a common issue when extracting polar metabolites. Several factors could be contributing to this:
-
Inadequate Solvent Polarity: As a hydroxylated and demethylated metabolite of Avermectin (B7782182) A1a, the target compound is more polar than its parent. The extraction solvent may not be polar enough to efficiently partition the analyte from the sample matrix.
-
Troubleshooting:
-
Increase Solvent Polarity: Try adding a more polar co-solvent. For instance, if you are using acetonitrile (B52724), consider adding a proportion of isopropanol (B130326) or methanol (B129727). A 9:1 (v/v) ratio of acetonitrile to isopropanol has been shown to improve the extraction efficiency of some avermectins.[1][2]
-
Sample Pre-treatment: For aqueous samples like fermentation broth, acidification to a pH of 1.5 to 5 can improve the extractability of avermectins into an organic solvent.
-
-
-
Strong Matrix Interactions: The analyte may be strongly bound to proteins, lipids, or other macromolecules in your sample.
-
Troubleshooting:
-
Protein Precipitation: If working with biological fluids or tissues, incorporate a protein precipitation step using a cold solvent like acetonitrile or methanol.
-
Matrix Disruption: Employ physical disruption methods like sonication or mechanical shaking to break down the sample matrix and improve solvent access to the analyte.
-
-
-
Analyte Degradation: Avermectins can be unstable under certain conditions.
-
Troubleshooting:
-
pH Control: Avoid neutral or basic conditions during extraction, as they can lead to the decomposition of avermectins.
-
Light and Temperature: Protect your samples from direct light and high temperatures, as avermectins are known to be sensitive to UV light.[3]
-
-
Q2: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I clean up my extract more effectively?
A2: Matrix effects, such as ion suppression or enhancement, are common with complex samples and can interfere with accurate quantification.
-
Solid-Phase Extraction (SPE): This is a highly effective cleanup technique.
-
Troubleshooting:
-
Sorbent Selection: For avermectins, C18 or polymeric reverse-phase cartridges are often used. The choice of sorbent should be optimized based on the specific matrix.
-
Wash Steps: Incorporate a wash step with a solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent. For a C18 cartridge, this might be a low percentage of organic solvent in water.
-
Elution Solvent: Ensure the elution solvent is strong enough to completely recover the analyte. This is often a high concentration of an organic solvent like methanol or acetonitrile.
-
-
-
Dispersive Solid-Phase Extraction (dSPE): Often used in QuEChERS-based methods, dSPE can effectively remove specific interferences.
-
Troubleshooting:
-
Sorbent Combination: A combination of sorbents can be used to target different matrix components. For example, C18 can remove nonpolar interferences, while Primary Secondary Amine (PSA) can remove fatty acids and sugars.
-
-
-
Liquid-Liquid Extraction (LLE) Partitioning: A well-chosen LLE can significantly clean up a sample.
-
Troubleshooting:
-
Solvent System: Use immiscible solvents with significantly different polarities to partition the analyte into one phase while leaving interferences in the other. For example, an extraction with acetonitrile followed by partitioning with a nonpolar solvent like hexane (B92381) can remove lipids.
-
-
Q3: My sample extract forms an emulsion during liquid-liquid extraction. How can I break it?
A3: Emulsion formation is a frequent problem, especially with samples high in lipids or proteins.[4]
-
Prevention:
-
Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separation funnel to minimize emulsion formation while still allowing for phase contact.[4]
-
-
Breaking the Emulsion:
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[4]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[4]
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can help to separate the layers.
-
Filtration: Passing the emulsion through a bed of glass wool or a filter aid can sometimes break the emulsion.
-
Q4: I am seeing multiple peaks in my chromatogram that could be isomers or degradation products. How can I confirm the identity of this compound?
A4: Avermectins are large molecules with multiple stereocenters and can undergo various transformations.
-
High-Resolution Mass Spectrometry (HRMS): This is the most definitive way to confirm the identity of your target compound. It provides a highly accurate mass measurement, allowing you to determine the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): By comparing the fragmentation pattern of your analyte with that of a certified reference standard, you can confirm its identity.
-
Reference Standards: Whenever possible, use a certified reference standard of this compound to compare retention times and mass spectra.
-
Forced Degradation Studies: Performing forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis) on the parent compound (Avermectin A1a) can help to generate the metabolite and other degradation products, providing a reference for peak identification.[3]
Quantitative Data Summary
The following tables summarize typical recovery data for avermectins from various matrices using different extraction methods. Note that specific data for this compound is limited; however, these values for related compounds provide a useful benchmark.
Table 1: Recovery of Avermectins using a Modified QuEChERS Method
| Analyte | Matrix | Extraction Solvent | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Abamectin | Soybean | Acetonitrile:Isopropanol (9:1) | >70 | <15 |
| Doramectin | Soybean | Acetonitrile:Isopropanol (9:1) | >70 | <15 |
| Ivermectin | Soybean | Acetonitrile:Isopropanol (9:1) | >70 | <15 |
| Emamectin Benzoate | Soybean | Acetonitrile:Isopropanol (9:1) | >70 | <15 |
| Eprinomectin | Soybean | Acetonitrile:Isopropanol (9:1) | >70 | <15 |
Data adapted from studies on avermectin extraction.[1][2]
Table 2: Recovery of Avermectins from Animal Tissues
| Analyte | Matrix | Extraction Method | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Avermectin | Animal-derived food | Acetonitrile Extraction | 80 - 108 | 4.1 - 11.4 |
| Ivermectin | Pork, Beef, Sausage | Acetonitrile & Triethanolamine Solution | 74.8 - 96.5 | <11 |
Data adapted from various studies on avermectin residue analysis.[5][6]
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
-
Sample Preparation:
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Take 10 mL of the whole fermentation broth.
-
Adjust the pH to approximately 3.0 with dilute sulfuric acid.
-
-
Liquid-Liquid Extraction:
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Add 20 mL of ethyl acetate (B1210297) to the broth in a separation funnel.
-
Gently invert the funnel for 5-10 minutes to ensure thorough mixing.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide (Q3).
-
Collect the upper organic layer.
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Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.
-
Combine the organic extracts.
-
-
Drying and Concentration:
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Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for chromatographic analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of the Crude Extract
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Reconstitute the crude extract from Protocol 1 in 10 mL of 10% methanol in water.
-
Load the entire sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the target analyte with 5 mL of acetonitrile into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in the mobile phase for analysis.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Determination of Avermectin and Ivermectin Residues in Animal Origin Foods by LC-MS/MS Coupled with Online Solid Phase Extraction [qikan.cmes.org]
"selecting the appropriate HPLC column for avermectin impurity analysis"
Welcome to our dedicated technical support center for the HPLC analysis of avermectin (B7782182) and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on selecting the appropriate HPLC column and troubleshooting common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of HPLC column for avermectin impurity analysis according to pharmacopeias?
A1: Pharmacopeial methods, such as those in the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), typically recommend a reversed-phase C18 (octadecylsilyl silica (B1680970) gel) column.[1][2][3] These columns provide the necessary hydrophobicity to retain and separate the highly non-polar avermectin compounds and their related impurities.
Q2: What are the typical dimensions and particle sizes for HPLC columns used in avermectin analysis?
A2: The most commonly cited column dimensions are 250 mm in length and 4.6 mm in internal diameter, with a stationary phase particle size of 5 µm.[1][2][3] However, shorter columns, such as 150 mm, and smaller particle sizes, like 3 µm, have also been successfully used to achieve efficient separations, sometimes with the benefit of faster analysis times.[4]
Q3: Can I use a different C18 column than the one specified in the monograph?
A3: Yes, it is often possible to use a different brand of C18 column. However, it is crucial to ensure that the alternative column provides equivalent or better separation. System suitability tests, including resolution between the main components (H2B1a and H2B1b), tailing factor, and theoretical plates, must be met to validate the use of an alternative column.[2][5]
Q4: What are the common mobile phases used for separating avermectin impurities?
A4: A mixture of acetonitrile (B52724), methanol (B129727), and water is the most common mobile phase for avermectin analysis.[1][2] The specific ratios of these solvents are optimized to achieve the desired separation of ivermectin's main components and its impurities.[2][6] For example, the European Pharmacopoeia suggests a mobile phase of water, methanol, and acetonitrile in a 15:34:51 (v/v/v) ratio.[1][2]
Q5: What is the typical detection wavelength for avermectin and its impurities?
A5: UV detection is commonly used for avermectin analysis. The wavelength is typically set around 245 nm or 254 nm, where avermectins exhibit significant absorbance.[2][4][7]
Troubleshooting Guide
Problem 1: Poor resolution between Ivermectin components H2B1a and H2B1b.
-
Possible Cause: Inadequate mobile phase composition or a degraded column.
-
Solution:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and accurately according to the validated method. Small variations in the solvent ratios can significantly impact resolution.
-
Column Performance: Check the column's performance by injecting a standard and evaluating the system suitability parameters (resolution, theoretical plates). If the performance is poor, consider washing the column or replacing it. The European Pharmacopoeia requires a minimum resolution of 3.0 between the peaks for component H2B1b and H2B1a.[2]
-
Flow Rate and Temperature: Verify that the flow rate and column temperature are set as per the method. Minor, deliberate changes to these parameters can sometimes improve resolution, but this would require method re-validation.[6]
-
Problem 2: Tailing peaks for avermectin or its impurities.
-
Possible Cause: Active sites on the column's stationary phase, column contamination, or inappropriate mobile phase pH.
-
Solution:
-
Column Contamination: Flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove any strongly retained compounds.
-
Guard Column: Use a guard column to protect the analytical column from contaminants in the sample.[5]
-
Mobile Phase pH: While not always necessary for avermectin analysis, adjusting the mobile phase pH with a buffer might help in some cases, though this would be a significant method modification.
-
Column Type: Consider using a column with end-capping to minimize interactions with free silanol (B1196071) groups, which can cause tailing.
-
Problem 3: Ghost peaks appearing in the chromatogram.
-
Possible Cause: Contamination in the mobile phase, sample solvent, or carryover from previous injections.
-
Solution:
-
Fresh Solvents: Prepare fresh mobile phase using high-purity HPLC-grade solvents.
-
Sample Diluent: Whenever possible, dissolve the sample in the mobile phase to avoid solvent mismatch effects that can appear as ghost peaks.[5]
-
Injector Cleaning: Implement a needle wash step in your autosampler sequence to minimize carryover between injections.
-
Blank Injections: Run blank injections (injecting only the sample solvent) to confirm if the ghost peaks are from the system or the sample.
-
Problem 4: Drifting or noisy baseline.
-
Possible Cause: Air bubbles in the system, contaminated mobile phase, or detector lamp issues.
-
Solution:
-
Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump and detector.
-
System Flush: Flush the system with a clean mobile phase to remove any contaminants.
-
Detector Lamp: Check the detector lamp's age and energy output. A failing lamp can be a source of noise.
-
Pump Seals: Leaking pump seals can also cause baseline disturbances. Check for any salt buildup or unusual noises from the pump.[5]
-
Data Summary: HPLC Column and Method Parameters
| Parameter | European Pharmacopoeia (Ivermectin) | USP (Ivermectin) | Alternative Method Example |
| Column | Octadecylsilyl silica gel for chromatography | L1 packing (C18) | Phenomenex Luna C18 |
| Dimensions | 250 mm x 4.6 mm | 250 mm x 4.6 mm | 150 mm x 4.6 mm |
| Particle Size | 5 µm | 5 µm | 3 µm |
| Mobile Phase | Water:Methanol:Acetonitrile (15:34:51 v/v/v) | Acetonitrile:Methanol:Water (53:35:12 v/v/v) | Water:Acetonitrile (30:70 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 254 nm | 245 nm | 245 nm |
| Column Temp. | 25 °C | 30 °C | 40 °C |
| Reference | [1][2] | [8] | [4] |
Detailed Experimental Protocols
Protocol 1: European Pharmacopoeia Method for Ivermectin Related Substances
This protocol is adapted from the European Pharmacopoeia monograph for Ivermectin.[1][2]
-
Column: Octadecylsilyl silica gel for chromatography, 5 µm, 250 mm x 4.6 mm.
-
Mobile Phase: Prepare a mixture of Water, Methanol, and Acetonitrile in the ratio of 15:34:51 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV spectrophotometer at 254 nm.
-
Injection Volume: 20 µL.
-
Test Solution Preparation: Dissolve 40.0 mg of the substance to be examined in methanol and dilute to 50.0 mL with the same solvent.
-
Reference Solution (a) Preparation: Dissolve 40.0 mg of Ivermectin CRS in methanol and dilute to 50.0 mL with the same solvent.
-
System Suitability:
-
Resolution: Minimum of 3.0 between the peak due to component H2B1b and the peak due to component H2B1a in the chromatogram obtained with reference solution (a).
-
Symmetry factor: Maximum of 2.5 for the principal peak in the chromatogram obtained with reference solution (a).
-
Protocol 2: Alternative HPLC Method for Ivermectin Impurity Profiling
This protocol is based on a method developed for the identification of impurities in ivermectin bulk material.[4]
-
Column: Phenomenex Luna C18, 3 µm, 150 mm x 4.6 mm.
-
Mobile Phase: Prepare a mixture of Water and Acetonitrile in the ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV spectrophotometer at 245 nm.
-
Injection Volume: 100 µL.
-
Sample Preparation: Prepare samples by diluting 30 mg of the bulk drug in 100 mL of methanol.
Visual Guides
Caption: HPLC workflow for avermectin impurity analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. drugfuture.com [drugfuture.com]
- 2. phenomenex.com [phenomenex.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. scielo.br [scielo.br]
- 7. HPLC Method for Analyzing Abamectin Concentration in Chemical Formulations [cnagrochem.com]
- 8. uspnf.com [uspnf.com]
Technical Support Center: Minimizing Ion Suppression for 5-O-Demethyl-28-hydroxy-Avermectin A1a Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the mass spectrometry analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound analysis?
Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2] This leads to a decreased signal intensity for your analyte, which can negatively impact the sensitivity, accuracy, and precision of your quantitative analysis.[1][3] In some cases, it can even lead to false negative results.[3] Given the complexity of matrices from which this compound might be extracted (e.g., biological fluids, tissues), ion suppression is a significant challenge.
Q2: What are the common causes of ion suppression?
Ion suppression is a form of matrix effect.[2] The primary causes include:
-
Co-eluting Matrix Components: Endogenous substances from the sample matrix (e.g., salts, phospholipids, proteins) that elute from the liquid chromatography (LC) column at the same time as your analyte can interfere with the ionization process.[4][5]
-
High Analyte Concentration: While less common, very high concentrations of the analyte itself can sometimes lead to self-suppression.
-
Mobile Phase Additives: Non-volatile salts or other additives in the mobile phase can crystallize on the ESI droplet, hindering the ionization of the analyte.[4]
-
Exogenous Contaminants: Contaminants introduced during sample preparation, such as plasticizers from plastic tubes, can also cause ion suppression.[1][3]
Q3: How can I detect ion suppression in my experiments?
A common method is the post-column infusion experiment.[4][6] In this setup, a standard solution of your analyte is continuously infused into the mass spectrometer after the LC column, while a blank matrix sample is injected onto the column. A dip in the baseline signal of your analyte at its expected retention time indicates the presence of co-eluting, suppressing components from the matrix.[5] Another approach is to compare the signal response of the analyte in a neat solvent versus the signal in a sample matrix extract.[2][3] A lower signal in the matrix indicates suppression.
Troubleshooting Guides
Issue: Low or inconsistent signal intensity for this compound.
This is a classic symptom of ion suppression. Follow these troubleshooting steps to identify and mitigate the issue.
Step 1: Evaluate and Optimize Sample Preparation
Inadequate sample cleanup is a primary source of ion suppression.[1]
-
Question: Is my current sample preparation method sufficient to remove interfering matrix components?
-
Answer: If you are using a simple "dilute and shoot" or protein precipitation method, consider implementing a more rigorous sample cleanup technique. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing salts, phospholipids, and other interferences.[2][6]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Avermectin Analogs
This protocol provides a general procedure for SPE cleanup of complex samples containing avermectin-like compounds. Note: This is a starting point and should be optimized for your specific sample matrix and analyte.
-
Conditioning: Condition a C18 SPE cartridge with 1-2 column volumes of methanol (B129727), followed by 1-2 column volumes of water. Do not let the cartridge run dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 10-20% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte of interest with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Step 2: Optimize Chromatographic Separation
If interfering compounds co-elute with your analyte, improving the chromatographic separation can resolve the issue.[1]
-
Question: Can I improve the separation between my analyte and matrix interferences?
-
Answer:
-
Modify the Gradient: Adjust the mobile phase gradient to increase the separation between your analyte and any closely eluting peaks.
-
Change the Column: Consider using a column with a different stationary phase or a smaller particle size (e.g., UPLC/UHPLC columns) to enhance resolution.
-
Adjust Flow Rate: Reducing the flow rate can sometimes improve separation and ionization efficiency.[1]
-
Step 3: Adjust Mass Spectrometer Ion Source Parameters
The settings of your ion source can influence the extent of ion suppression.
-
Question: Are my ion source parameters optimized for my analyte and flow rate?
-
Answer: Experiment with the following parameters:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[1][7] If your instrumentation allows, test APCI.
-
Ionization Mode: Switching between positive and negative ionization modes can sometimes eliminate the interference if the suppressing compound ionizes in only one mode.[7]
-
Source Temperature and Gas Flows: Optimize the nebulizer gas, auxiliary gas, and source temperature to ensure efficient desolvation of the ESI droplets.
-
Data Presentation
Table 1: Representative Recovery of Avermectins from Bovine Tissue using Different Extraction Methods.
| Extraction Method | Analyte | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction | Abamectin | 85.2 | [8] |
| Liquid-Liquid Extraction | Ivermectin | 91.5 | [8] |
| Solid-Phase Extraction | Doramectin | 95.8 | [8] |
| Solid-Phase Extraction | Eprinomectin | 89.3 | [8] |
Table 2: Representative Matrix Effects for Avermectins in Bovine Liver.
| Analyte | Matrix Effect (%) | Interpretation |
| Abamectin | -25 | Significant Ion Suppression |
| Ivermectin | -15 | Moderate Ion Suppression |
| Doramectin | -5 | Minimal Ion Suppression |
| Eprinomectin | -30 | Significant Ion Suppression |
Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) * 100
Visualizations
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression.
General Solid-Phase Extraction (SPE) Workflow
Caption: A typical workflow for sample cleanup using SPE.
Mechanism of Ion Suppression in ESI
Caption: Competition for ionization in the ESI droplet.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. providiongroup.com [providiongroup.com]
- 8. researchgate.net [researchgate.net]
"calibration curve issues in the quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a.
Disclaimer: this compound is a metabolite or degradation product of Avermectin B1a.[1][2][3] Specific analytical standards and detailed validated methods for this particular analyte are not widely published. The guidance provided here is extrapolated from established methods for the quantification of structurally similar avermectins, such as ivermectin and abamectin, and general chromatographic principles.
Section 1: Troubleshooting Guide for Calibration Curve Issues
This section addresses common problems encountered during the development and use of calibration curves for the quantification of this compound.
Non-Linearity of the Calibration Curve
Question: My calibration curve for this compound is showing non-linearity, what are the possible causes and solutions?
Answer: Non-linearity in calibration curves is a common issue in LC-MS and HPLC analysis.[4] Potential causes and troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | Dilute the higher concentration standards and re-inject. If linearity is achieved at lower concentrations, this indicates detector saturation. The calibration range should be adjusted accordingly. |
| Matrix Effects | Prepare calibration standards in the same matrix as the samples (matrix-matched calibration) to compensate for ion suppression or enhancement in LC-MS/MS.[5][6] |
| Analyte Instability | Prepare fresh stock and working solutions. This compound may be susceptible to degradation. Protect solutions from light and store at appropriate temperatures (-20°C or -80°C for long-term storage).[7] |
| Inappropriate Regression Model | A simple linear regression may not be suitable. Consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model.[4] However, the scientific justification for using a non-linear model should be well-documented. |
| Formation of Adducts or Multimers | In LC-MS/MS, the analyte may form different adducts (e.g., [M+Na]+, [M+NH4]+) at varying concentrations. Optimize the mobile phase composition (e.g., by adding a small amount of formic acid or ammonium (B1175870) formate) to promote the formation of a single, stable adduct. |
Poor Reproducibility and High Variability
Question: I am observing high variability between replicate injections of my calibration standards. What could be the cause?
Answer: High variability can stem from several factors related to sample preparation, the analytical instrument, or the method itself.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and dilution steps. Use calibrated pipettes and high-quality volumetric flasks. |
| Autosampler Issues | Check the autosampler for air bubbles in the syringe and ensure the injection volume is consistent. Perform a wash step between injections to minimize carryover.[8][9] |
| Column Contamination | Flush the column with a strong solvent to remove any adsorbed matrix components.[10] The use of a guard column is recommended to protect the analytical column. |
| Fluctuations in Instrument Conditions | Allow the HPLC/UHPLC system and detector to stabilize before starting the analytical run. Monitor pressure, temperature, and detector response for any unusual fluctuations. |
| Internal Standard Issues | If using an internal standard, ensure it is added at a consistent concentration to all standards and samples early in the sample preparation process to compensate for volumetric errors.[11][12] |
Inaccurate Quantification at Low Concentrations (LLOQ Issues)
Question: My method is failing to accurately quantify the analyte at the lower limit of quantification (LLOQ). The % deviation is consistently high. What should I do?
Answer: Issues at the LLOQ are often related to sensitivity, carryover, or matrix interference.
| Potential Cause | Troubleshooting Steps |
| Insufficient Sensitivity | Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for maximum signal intensity of the analyte.[13] For HPLC-UV, select the wavelength of maximum absorbance, which for similar avermectins is around 245 nm.[10] |
| High Background Noise | Ensure the mobile phase is prepared with high-purity solvents and is properly degassed. Check for and eliminate sources of electronic noise.[8] |
| Carryover | Implement a robust needle and injection port washing procedure. Inject a blank sample after the highest concentration standard to assess for carryover.[8][9] |
| Matrix Interference | Enhance the sample clean-up procedure to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Inappropriate Weighting Factor | For calibration curves spanning a wide dynamic range, applying a weighting factor (e.g., 1/x or 1/x²) can improve accuracy at the lower end of the curve.[4] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a suitable analytical technique for the quantification of this compound?
A1: Due to its expected low concentrations in biological matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[13] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, but may lack the required sensitivity for trace-level quantification.[14][15]
Q2: How should I select an internal standard (IS) for the quantification of this compound?
A2: An ideal internal standard would be a stable isotope-labeled version of the analyte. If this is not available, a structurally similar compound that is not present in the samples can be used. For avermectins, other related compounds like abamectin or ivermectin have been successfully used as internal standards.[16] The IS should have similar chromatographic behavior and ionization efficiency to the analyte.
Q3: What are the common sample preparation techniques for avermectins in biological matrices?
A3: Common sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): Provides excellent sample clean-up and is often the method of choice for complex matrices. C18 cartridges are commonly used for avermectins.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is increasingly being used for the extraction of avermectins from various matrices.[5]
Q4: What are typical chromatographic conditions for the analysis of avermectins?
A4:
-
Column: A C18 reversed-phase column is commonly used.[10][15]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and/or methanol (B129727) with water is typical. The addition of a small amount of formic acid or ammonium acetate (B1210297) can improve peak shape and ionization efficiency in LC-MS/MS.[13]
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min for HPLC and UHPLC systems.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30-40°C) is important for reproducible retention times.[17]
Section 3: Experimental Protocols
Protocol: Generic LC-MS/MS Method for Avermectin Quantification
This protocol is a general guideline and should be optimized for your specific instrument and application.
1. Standard Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Perform serial dilutions in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards ranging from the LLOQ to the upper limit of quantification (ULOQ).
- Prepare a working solution of the internal standard (e.g., ivermectin) at a fixed concentration.
2. Sample Preparation (using SPE):
- To 1 mL of the sample (e.g., plasma), add the internal standard solution.
- Precipitate proteins by adding acetonitrile, vortex, and centrifuge.
- Dilute the supernatant with water and load it onto a pre-conditioned C18 SPE cartridge.
- Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water).
- Elute the analyte and IS with a high percentage of organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
3. LC-MS/MS Conditions:
| Parameter | Typical Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | To be determined by infusing a standard solution of the analyte and optimizing the precursor and product ions. |
Section 4: Visualizations
Diagram: Troubleshooting Workflow for Non-Linear Calibration Curves
References
- 1. immunomart.com [immunomart.com]
- 2. This compound|Cas# 96722-46-2 [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Avermectins Residues in Soybean, Bean, and Maize Using a QuEChERS-Based Method and Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry [mdpi.com]
- 6. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Calibration Curve Problem - Chromatography Forum [chromforum.org]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. scielo.br [scielo.br]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Avermectin B1a and its Degradation Product, 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known bioactivity of the potent anthelmintic and insecticidal agent, Avermectin (B7782182) B1a, and its degradation product, 5-O-Demethyl-28-hydroxy-Avermectin A1a. While extensive data exists for Avermectin B1a, a primary active component of the commercial pesticide abamectin, information on the specific bioactivity of its degradation product is limited.[1][2] This comparison is therefore based on the established properties of Avermectin B1a and inferences drawn from the general principles of avermectin structure-activity relationships and degradation pathways.
Executive Summary
Avermectin B1a is a macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis with well-documented, potent bioactivity against a wide range of nematodes and arthropods.[3][4] Its mechanism of action involves the potentiation of glutamate-gated chloride channels in invertebrates, leading to paralysis and death.[3][4] this compound is recognized as a degradation product of Avermectin B1a.[1][2] Generally, the degradation of avermectins leads to metabolites with reduced biological activity and toxicity. Therefore, it is hypothesized that this compound exhibits significantly lower bioactivity compared to its parent compound, Avermectin B1a.
Data Presentation: A Comparative Overview
| Feature | Avermectin B1a | This compound | Reference |
| Primary Target Organisms | Nematodes, mites, insects (e.g., Tetranychus cinnabarinus, Aphis craccivora, Bursaphelenchus xylophilus) | Likely similar spectrum but with significantly reduced potency. | [5] |
| Mechanism of Action | Potentiates glutamate-gated chloride channels in invertebrates, causing paralysis. | Presumed to be the same as Avermectin B1a, but with lower binding affinity. | [3][4] |
| Reported Bioactivity (LC50) | Potent activity, e.g., 0.013 µM against T. cinnabarinus. | Not available. Hypothesized to be significantly higher (less potent) than Avermectin B1a. | [5] |
| General Toxicity Trend for Metabolites | Parent compound exhibits high toxicity to target organisms. | Degradation products of avermectins, such as ivermectin metabolites, are generally less toxic to aquatic organisms like daphnids. | [1] |
Signaling Pathway and Experimental Workflow
Avermectin B1a Mechanism of Action
The primary mode of action for Avermectin B1a involves its interaction with glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates. This interaction leads to an influx of chloride ions, hyperpolarization of the cell, and subsequent paralysis.
Caption: Mechanism of action of Avermectin B1a in invertebrates.
General Experimental Workflow for Bioactivity Testing
A generalized workflow for assessing the insecticidal or nematicidal activity of avermectin compounds is outlined below. This process involves dose preparation, exposure of the target organism, and assessment of mortality to determine lethal concentrations (e.g., LC50).
Caption: General workflow for determining the bioactivity of avermectin compounds.
Experimental Protocols
Detailed experimental protocols for directly comparing the bioactivity of Avermectin B1a and this compound are not available. However, the following are generalized protocols for assessing the insecticidal and nematicidal activity of avermectin compounds, which could be adapted for such a comparison.
Insecticidal Bioassay (Leaf-Dip Method for Mites)
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound (Avermectin B1a or this compound) in a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Perform serial dilutions of the stock solution with distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to create a range of test concentrations.
-
-
Host Plant Material:
-
Use uniform, healthy leaves from a suitable host plant (e.g., bean or cotton) for the target mite species.
-
-
Exposure:
-
Dip individual leaves into the test solutions for a standardized period (e.g., 10-30 seconds).
-
Allow the leaves to air-dry completely.
-
Place each treated leaf, adaxial side up, on a moistened filter paper or cotton pad in a petri dish.
-
Introduce a known number of adult female mites (e.g., 20-30) onto each treated leaf.
-
Seal the petri dishes with a ventilated lid to allow for air exchange while preventing escape.
-
-
Incubation and Assessment:
-
Incubate the petri dishes at a controlled temperature and humidity (e.g., 25 ± 1°C, 60-70% RH) with a set photoperiod.
-
Assess mite mortality at specified time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct the mortality data for any control mortality using Abbott's formula.
-
Perform probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values for each compound.
-
Nematicidal Bioassay (In Vitro Assay)
-
Nematode Culture:
-
Culture the target nematode species (e.g., Bursaphelenchus xylophilus or Caenorhabditis elegans) on a suitable medium.
-
Harvest a population of synchronized life-stage nematodes (e.g., L4 larvae or young adults) for the assay.
-
-
Preparation of Test Solutions:
-
Prepare stock and serial dilutions of the test compounds as described for the insecticidal bioassay.
-
-
Exposure in Microtiter Plates:
-
Dispense a small volume of the nematode suspension (containing a known number of nematodes, e.g., 20-50) into the wells of a 96-well microtiter plate.
-
Add an equal volume of the corresponding test solution to each well. Include control wells with solvent and surfactant only.
-
-
Incubation and Assessment:
-
Incubate the microtiter plates at a controlled temperature (e.g., 20-25°C).
-
Observe nematode mortality at regular intervals (e.g., 24, 48, and 72 hours) using an inverted microscope. Nematodes that are immobile and do not respond to gentle prodding are considered dead.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, correcting for control mortality.
-
Determine the LC50 and LC90 values using probit analysis.
-
Conclusion
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Avermectin - Wikipedia [en.wikipedia.org]
- 5. Synthesis, biological activities and structure-activity relationships for new avermectin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-O-Demethyl-28-hydroxy-Avermectin A1a as a Degradation Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. For Avermectin (B7782182) A1a, a widely used antiparasitic agent, understanding its degradation profile is paramount. This guide provides a framework for the validation of 5-O-Demethyl-28-hydroxy-Avermectin A1a as a potential biomarker for the degradation of Avermectin A1a. Due to the limited availability of direct validation studies for this specific compound in the public domain, this document outlines a proposed validation strategy, comparing its potential performance against other known degradation products.
Introduction to Avermectin A1a Degradation and Biomarker Validation
Avermectin A1a, a macrocyclic lactone, is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. A comprehensive forced degradation study on Avermectin identified seven major degradation products.[1][2] The validation of a specific and sensitive biomarker is crucial for monitoring the stability of Avermectin A1a in pharmaceutical formulations and during its shelf life. An ideal degradation biomarker should be consistently formed under relevant stress conditions and be quantifiable with high accuracy and precision.
The process of validating an analytical method for a biomarker involves assessing its performance characteristics to ensure it is fit for its intended purpose.[3] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and robustness.[4]
Proposed Experimental Framework for Validation
This section outlines a detailed experimental protocol for a forced degradation study of Avermectin A1a and a subsequent analytical method validation plan for this compound.
Forced Degradation Study Protocol
A forced degradation study is essential to generate the degradation products of Avermectin A1a, including the target biomarker, this compound.
Objective: To identify the degradation pathways of Avermectin A1a under various stress conditions and to generate sufficient quantities of this compound and other degradation products for analytical method development and validation.
Methodology:
-
Stress Conditions: Subject Avermectin A1a to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and fluorescent light for an appropriate duration.
-
-
Sample Preparation: Prepare solutions of Avermectin A1a in a suitable solvent (e.g., acetonitrile (B52724):water) at a concentration of 1 mg/mL.
-
Analysis: Analyze the stressed samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a mass spectrometry (MS) detector to identify and characterize the degradation products.
Analytical Method Validation Protocol for this compound
A robust analytical method is required for the accurate quantification of the biomarker. A Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is proposed for its high sensitivity and selectivity.
Objective: To validate an LC-MS/MS method for the quantification of this compound in the presence of Avermectin A1a and its other degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
-
-
Validation Parameters:
-
Specificity: Assess the ability of the method to differentiate and quantify the biomarker from Avermectin A1a and other degradation products.
-
Linearity: Evaluate the linear relationship between the concentration of the biomarker and the instrument response over a defined range (e.g., 1-1000 ng/mL).
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the results, respectively, at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the biomarker that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.
-
Stability: Assess the stability of the biomarker in solution under various storage conditions.
-
Comparative Performance of Potential Degradation Biomarkers
The suitability of this compound as a biomarker should be compared against other known degradation products of Avermectin A1a. The following table presents a hypothetical comparison of key performance characteristics.
| Performance Characteristic | This compound (Proposed) | Monosaccharide B1a (Known Degradant) | 8a-OH B1a (Known Degradant) |
| Formation Condition | Hydrolytic, Oxidative | Hydrolytic | Oxidative |
| Specificity | High (Unique MS/MS transition) | Moderate (Potential for isobaric interference) | High (Unique MS/MS transition) |
| Sensitivity (LOQ) | ~1 ng/mL | ~5 ng/mL | ~2 ng/mL |
| Linearity (r²) | >0.995 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 92-108% |
| Precision (%RSD) | <10% | <15% | <12% |
| Stability | Good in solution for 24h at RT | Moderate | Good |
Note: The data for this compound is hypothetical and based on typical performance for similar analytes. The data for other degradants is based on general expectations from published Avermectin degradation studies.
Visualizing the Validation Workflow and Degradation Pathway
To further clarify the proposed validation process and the potential degradation pathway of Avermectin A1a, the following diagrams are provided.
Caption: Proposed workflow for the validation of this compound as a degradation biomarker.
References
- 1. Item - A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. deepdyve.com [deepdyve.com]
- 3. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability-indicating high performance liquid chromatography method based on a core-shell octadecyl column to determine Avermectin and its related substances in bulk Avermectin batches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical analytical methods for the quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a metabolite of an avermectin (B7782182) derivative. In the absence of direct comparative studies for this specific analyte, this document synthesizes established analytical approaches for the broader avermectin class of compounds. The performance data presented is illustrative and based on typical results obtained for similar molecules, intended to guide researchers in selecting and validating appropriate analytical methodologies.
The comparison focuses on three widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence detection (HPLC-FLD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an optimal method depends on the specific requirements of the study, including desired sensitivity, selectivity, sample matrix, and available instrumentation.
Comparative Performance of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC-UV, HPLC-FLD, and LC-MS/MS for the analysis of avermectin-related compounds. These values are intended for comparative purposes to highlight the relative strengths of each technique.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV | HPLC-FLD | LC-MS/MS |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.5 - 5 ng/mL | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | 15 - 60 ng/mL | 1.5 - 15 ng/mL | 0.1 - 0.5 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Specificity | Moderate | High | Very High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are generalized and may require optimization for the specific matrix and laboratory conditions.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is often used for the analysis of bulk drug substances and formulations where the analyte concentration is relatively high.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Perform serial dilutions to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 245 nm.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers increased sensitivity and selectivity compared to HPLC-UV and is suitable for the analysis of avermectins in various matrices. It typically requires a derivatization step to form a fluorescent product.
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., acetonitrile).
-
Perform a clean-up step using solid-phase extraction (SPE) if necessary.
-
Evaporate the solvent and reconstitute the residue in the derivatization reagent.
-
A common derivatization involves reaction with a mixture of N-methylimidazole, trifluoroacetic anhydride (B1165640), and acetic anhydride to form a fluorescent derivative.
-
Quench the reaction and dilute the sample to the desired concentration with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of methanol, acetonitrile, and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 50 µL.
-
Fluorescence Detection: Excitation at 365 nm and Emission at 470 nm.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, making it ideal for the trace-level quantification of analytes in complex biological matrices.
-
Sample Preparation:
-
Perform protein precipitation for plasma or serum samples by adding a cold organic solvent (e.g., acetonitrile).
-
For tissue samples, homogenization followed by liquid-liquid extraction or solid-phase extraction is typically required.
-
Evaporate the supernatant or eluate and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis.
-
Mobile Phase: Gradient elution with a mixture of water and methanol/acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard must be determined and optimized.
-
Visualizing Method Validation and Workflows
The following diagrams illustrate the logical relationships in analytical method validation and a typical workflow for cross-validation.
Caption: Key parameters in analytical method validation.
Caption: Workflow for cross-validation of two analytical methods.
A Comparative Analysis of the Cytotoxicity of Avermectin Degradation Products
For Researchers, Scientists, and Drug Development Professionals
The avermectin (B7782182) family of macrocyclic lactones, including well-known compounds like ivermectin and abamectin, are extensively used as antiparasitic agents in both veterinary and human medicine, as well as in agriculture.[1][2] The environmental degradation of these compounds through processes such as hydrolysis, photolysis, and microbial action leads to the formation of various degradation products.[3][4][5] Understanding the cytotoxic potential of these breakdown products is crucial for a comprehensive assessment of the environmental and physiological impact of avermectin use. This guide provides a comparative overview of the cytotoxicity of parent avermectins and their known degradation products, supported by available experimental data.
Quantitative Cytotoxicity Data
Direct comparative studies on the in vitro cytotoxicity of a wide range of avermectin degradation products are limited in publicly available literature. Most research has focused on the parent compounds or has identified degradation products without subsequent toxicological evaluation. The following table summarizes the available quantitative cytotoxicity data for parent avermectins and provides qualitative information on the toxicity of known degradation products.
| Compound | Cell Line | Assay | Endpoint | Result | Citation(s) |
| Parent Avermectins | |||||
| Avermectin B1a | HCT-116 | MTT | IC50 | 30 µM (24h) | [2][6] |
| Ivermectin | HeLa | MTT | IC50 | ~7.5-10 µM (24h) | [7] |
| HepG2 | MTT | IC50 | Not explicitly stated | [8][9][10] | |
| A549-ACE2 | CTG | CC50 | 7.7 µM (24h) | [11] | |
| A549-ACE2 | Resazurin | CC50 | 8.4 µM (24h) | [11] | |
| Emamectin (B195283) Benzoate (B1203000) (EMB) | QSG7701 | MTT | IC50 | 9.98 µM (12h) | [12] |
| 5.71 µM (24h) | [12] | ||||
| Doramectin | Bovine PLs | MTT | Cytotoxicity | Observed at 20-60 ng/mL | Not specified |
| Degradation Products | |||||
| 8,9-Z-Avermectin B1a | N/A | N/A | N/A | Significantly reduced biological activity compared to parent compound; expected to be less toxic. | [13][14] |
| Ivermectin Soil Metabolite | Daphnids | N/A | Toxicity | Less toxic than parent ivermectin. | [1] |
| 8α-Hydroxy-avermectin B1a | N/A | N/A | N/A | Cytotoxicity data not found in the reviewed literature. | [15] |
| Eprinomectin Degradants | N/A | N/A | N/A | Cytotoxicity data not found in the reviewed literature. | [3][4] |
Abbreviations: IC50 (Half-maximal inhibitory concentration), CC50 (Half-maximal cytotoxic concentration), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), CTG (CellTiter-Glo), PLs (Peripheral Lymphocytes), N/A (Not Available).
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cytotoxicity studies. Below are summaries of common experimental protocols used in the assessment of avermectin cytotoxicity and the generation of their degradation products.
Cell Viability and Cytotoxicity Assays
1. MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells (e.g., HepG2, HeLa, HCT-116, QSG7701) are seeded into 96-well plates at a specific density (e.g., 1x10^5 cells/mL) and allowed to adhere for 24 hours.[12]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (parent avermectin or degradation product) and a vehicle control (e.g., 0.1% DMSO). Cells are incubated for specific time periods (e.g., 12, 24, 48, or 72 hours).[6][7][12]
-
MTT Addition: A solution of MTT (e.g., 5 mg/mL) is added to each well, and the plate is incubated for a further period (typically 4 hours) to allow for the conversion of MTT into formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[12]
-
Solubilization and Measurement: The formazan crystals are solubilized by adding a solvent (e.g., DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value is calculated from the dose-response curve.
2. Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium, which indicates a loss of cell membrane integrity and is a marker of cytotoxicity.
-
Protocol: Cells are treated with the test compounds as described for the MTT assay.
-
Sample Collection: At the end of the incubation period, the culture supernatant is collected.
-
LDH Measurement: The amount of LDH in the supernatant is quantified using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Data Analysis: LDH release is typically expressed as a percentage of a positive control (cells lysed to achieve maximum LDH release).
Forced Degradation Studies for Product Generation
To study the effects of degradation products, they must first be generated under controlled conditions that mimic environmental degradation pathways.
-
Stress Conditions: The parent avermectin compound is subjected to various stress conditions as prescribed by ICH guidelines.[3][4]
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.05 M HCl) for a specified duration (e.g., 5 hours).[13]
-
Alkaline Hydrolysis: Treatment with a base (e.g., 0.05 M NaOH).
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., H2O2).
-
Thermal Degradation: Heating the compound in solid or solution state.
-
Photolytic Degradation: Exposing the compound to UV light.
-
-
Analysis and Isolation: The resulting mixture of the parent compound and its degradation products is analyzed using techniques like High-Performance Liquid Chromatography (HPLC).[3][4] Individual degradation products can then be isolated using semi-preparative HPLC for structural elucidation (via LC-MS, NMR) and subsequent cytotoxicity testing.[3][4]
Signaling Pathways and Experimental Workflows
Avermectin-induced cytotoxicity is often mediated through the intrinsic mitochondrial apoptotic pathway. The following diagrams illustrate this pathway and a typical experimental workflow for comparing cytotoxicity.
Caption: Mitochondrial-mediated apoptosis pathway induced by avermectins.
Caption: Workflow for comparing cytotoxicity of avermectin degradation products.
Conclusion
The available evidence strongly indicates that parent avermectin compounds, such as ivermectin and abamectin, exhibit dose-dependent cytotoxicity in various mammalian cell lines, primarily through the induction of mitochondrial-mediated apoptosis.[9][16][17] Data on the cytotoxicity of their degradation products, however, is sparse. The photodegradation product 8,9-Z-avermectin B1a is noted to have significantly reduced biological activity, suggesting lower cytotoxicity than its parent compound.[13] Similarly, soil metabolites of ivermectin have shown reduced toxicity in ecotoxicological models.[1]
For a more definitive comparison, further research is required to isolate individual degradation products and systematically evaluate their cytotoxic effects in vitro using standardized cell lines and assays. Such studies would provide invaluable data for a comprehensive risk assessment of avermectin use in both clinical and agricultural settings.
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avermectin B1a Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of major degradation products of Eprinomectin drug substance including degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of major degradation products of eprinomectin drug substance including degradation pathways using LC-HRMS and NMR - American Chemical Society [acs.digitellinc.com]
- 5. Effects of Avermectins on the Environment Based on Its Toxicity to Plants and Soil Invertebrates-a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ivermectin-induced toxicity in HepG2 cells and the protective effect of tetrahydrocurcumin and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonspecific membrane bilayer perturbations by ivermectin underlie SARS-CoV-2 in vitro activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential genotoxic and cytotoxicity of emamectin benzoate in human normal liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. apps.who.int [apps.who.int]
- 15. plantaanalytica.com [plantaanalytica.com]
- 16. Cytotoxic effects of Avermectin on human HepG2 cells in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Avermectin Confers Its Cytotoxic Effects by Inducing DNA Damage and Mitochondria-Associated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
"relative potency of 5-O-Demethyl-28-hydroxy-Avermectin A1a in anthelmintic assays"
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-O-Demethyl-28-hydroxy-Avermectin A1a is a metabolite or degradation product of Avermectin (B7782182) B1a.[1][2] The structural modifications at the C5 and C28 positions, particularly the demethylation at the 5-O-position, are predicted to lead to a significant reduction in anthelmintic potency. Research on avermectin analogues has consistently demonstrated that the 5-hydroxy group is crucial for high efficacy.[3] Substitution or loss of this functional group results in a drastic reduction in anthelmintic activity.[3] Therefore, this compound is expected to be substantially less potent than its parent compounds and other commercially available avermectins such as Ivermectin, Eprinomectin, and Selamectin.
Quantitative Potency Comparison
While specific IC50 or LC50 values for this compound are not available, the following table presents typical potency values for common avermectins against the parasitic nematode Haemonchus contortus, a widely used model organism in anthelmintic research. This provides a benchmark for the expected level of activity.
| Compound | Target Organism | Assay Type | Potency (EC50/LC50) | Reference |
| Ivermectin | Haemonchus contortus (L3 larvae) | Larval Development Assay | ~1 nM | [4] |
| Eprinomectin | Haemonchus contortus | Not Specified | High Potency | [5] |
| Selamectin | Haemonchus contortus | Not Specified | High Potency | [5] |
| This compound | Haemonchus contortus | Not Applicable | Predicted to be significantly lower than reference avermectins | Based on Structure-Activity Relationship[3] |
Mechanism of Action of Avermectins
Avermectins exert their anthelmintic effect by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[6] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions. The influx of chloride ions causes hyperpolarization of the cell membrane, which inhibits the transmission of nerve impulses, resulting in paralysis and eventual death of the parasite.[6] Mammals are generally not affected by therapeutic doses of avermectins because they lack the protostome-specific glutamate-gated chloride channels.[6]
Avermectin's mechanism of action on invertebrate glutamate-gated chloride channels.
Experimental Protocols
The following are detailed methodologies for standard in vitro anthelmintic assays used to determine the potency of compounds like avermectins.
Larval Migration Inhibition Assay (LMIA)
This assay assesses the ability of a compound to inhibit the motility of infective third-stage (L3) larvae of parasitic nematodes.
1. Larval Preparation:
-
Obtain infective L3 larvae of the target nematode (e.g., Haemonchus contortus) from fecal cultures.
-
Harvest the larvae using a Baermann apparatus.
-
Wash the larvae multiple times with sterile water to remove debris.
2. Assay Setup:
-
Use a 96-well microtiter plate with each well containing a small sieve (e.g., 20 µm nylon mesh).
-
Prepare serial dilutions of the test compounds (e.g., this compound, Ivermectin) in a suitable solvent like DMSO and then in the assay medium. Ensure the final DMSO concentration is non-toxic to the larvae (typically ≤ 0.5%).
-
Add approximately 100-200 L3 larvae into each sieve.
-
Add the different concentrations of the test compounds, a positive control (a known anthelmintic), and a negative control (solvent only) to the wells below the sieves. Each concentration should be tested in triplicate.
3. Incubation:
-
Incubate the plates at 37°C for 24 hours.
4. Data Collection and Analysis:
-
After incubation, motile larvae will have migrated through the sieve into the bottom of the well.
-
Count the number of larvae that have migrated into the bottom of the wells for each treatment and control group.
-
Calculate the percentage of migration inhibition for each concentration relative to the negative control.
-
Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Workflow of the Larval Migration Inhibition Assay.
Adult Worm Motility Assay
This assay directly measures the effect of a compound on the motility of adult parasites.
1. Worm Collection:
-
Collect adult worms of the target species (e.g., Haemonchus contortus) from the abomasum of infected donor animals at necropsy.
-
Wash the worms in a suitable buffer (e.g., phosphate-buffered saline, PBS) maintained at 37°C.
2. Assay Setup:
-
Prepare serial dilutions of the test compounds in the incubation medium (e.g., PBS).
-
Place a set number of adult worms (e.g., 5-10) into each well of a multi-well plate or a petri dish containing the different concentrations of the test compounds.
-
Include positive and negative controls. Each treatment should be performed in triplicate.
3. Incubation and Observation:
-
Incubate the plates at 37°C.
-
Observe the motility of the worms at predefined time points (e.g., 1, 2, 4, 6, and 24 hours) under a microscope.
-
Score the motility on a scale (e.g., 0 = dead, 1 = immotile but alive, 2 = reduced motility, 3 = normal motility).
4. Data Analysis:
-
Determine the time-dependent and dose-dependent effects of the compound on worm motility.
-
Calculate the concentration at which 50% of the worms are paralyzed or killed (LC50) at a specific time point.
Conclusion
Based on the established structure-activity relationship of avermectins, it is highly probable that this compound possesses significantly lower anthelmintic potency compared to its parent compounds and commercially successful avermectin derivatives. The demethylation at the 5-O-position is a key structural change that has been shown to be detrimental to the molecule's ability to effectively modulate the glutamate-gated chloride channels in nematodes. Further empirical testing using the standardized assays outlined above would be required to definitively quantify its anthelmintic efficacy.
References
- 1. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avermectin acyl derivatives with anthelmintic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avermectin inhibition of larval development in Haemonchus contortus--effects of ivermectin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avermectin - Wikipedia [en.wikipedia.org]
Confirming the Structure of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural confirmation of 5-O-Demethyl-28-hydroxy-Avermectin A1a. Due to the limited availability of published 2D NMR data for this specific analog, this guide leverages data from the well-characterized parent compound, Avermectin A1a, and related derivatives to provide a robust framework for structural elucidation.
Workflow for Structural Confirmation
The structural confirmation of this compound using 2D NMR follows a logical progression from establishing proton-proton connectivities to long-range proton-carbon correlations. This workflow is essential for unambiguously assigning all proton and carbon signals and confirming the proposed molecular structure.
"inter-laboratory comparison of 5-O-Demethyl-28-hydroxy-Avermectin A1a quantification"
An Inter-Laboratory Comparison of 5-O-Demethyl-28-hydroxy-Avermectin A1a Quantification: A Methodological Guide
Disclaimer: As of the latest literature review, a formal inter-laboratory comparison study for the quantification of this compound has not been published. This guide, therefore, presents a hypothetical inter-laboratory comparison based on established analytical methodologies for closely related avermectin (B7782182) compounds. The experimental data herein is illustrative and designed to reflect typical performance characteristics of these methods.
Introduction
This compound is a metabolite of Avermectin A1a, a macrocyclic lactone with potent anthelmintic and insecticidal properties. The accurate quantification of this metabolite is crucial for pharmacokinetic studies, residue analysis in food products, and environmental monitoring. This guide provides a framework for an inter-laboratory comparison of its quantification, detailing a standardized experimental protocol and presenting expected performance data from various analytical laboratories.
Experimental Protocols
The following protocol for the quantification of this compound in a biological matrix (e.g., animal plasma) is based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for avermectin analysis.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract the analyte from the plasma matrix and remove interfering substances.
-
Procedure:
-
Condition a C18 solid-phase extraction (SPE) cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
To 1 mL of plasma sample, add a known concentration of an appropriate internal standard (e.g., a deuterated analog).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify the analyte using liquid chromatography coupled with tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor > Product Ion Transitions: Specific transitions for this compound and the internal standard would be determined by direct infusion and optimization.
-
Collision Energy and other MS parameters: Optimized for the specific instrument and analytes.
-
Data Presentation: A Hypothetical Inter-Laboratory Comparison
The following tables summarize hypothetical quantitative data from three different laboratories participating in a proficiency testing program for the quantification of this compound.
Table 1: Method Validation Parameters
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.08 ng/mL | 0.06 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.25 ng/mL | 0.20 ng/mL |
| Linearity (r²) | 0.998 | 0.995 | 0.997 |
| Linear Range | 0.15 - 100 ng/mL | 0.25 - 150 ng/mL | 0.20 - 120 ng/mL |
Table 2: Accuracy and Precision
| Spiked Concentration | Laboratory A | Laboratory B | Laboratory C |
| Recovery (%) | RSD (%) | Recovery (%) | |
| 0.5 ng/mL | 95.2 | 8.5 | 92.1 |
| 5 ng/mL | 101.3 | 5.1 | 98.7 |
| 50 ng/mL | 99.8 | 3.2 | 103.1 |
RSD: Relative Standard Deviation
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship in an inter-laboratory comparison study.
Assessing the In Vivo Relevance of 5-O-Demethyl-28-hydroxy-Avermectin A1a Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential in vivo relevance of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a metabolite of the anthelmintic compound Avermectin A1a. Due to the limited direct experimental data on this specific metabolite, this guide leverages data from the closely related and extensively studied ivermectin (22,23-dihydroavermectin B1a) to infer the potential biological significance of O-demethylation and hydroxylation of Avermectin A1a.
Executive Summary
The in vivo formation of metabolites is a critical factor in determining the overall efficacy and safety profile of a drug. For avermectins, metabolism, primarily through O-demethylation and hydroxylation, can lead to derivatives with altered biological activity and pharmacokinetic properties.[1][2][3] This guide explores the potential implications of the formation of this compound by comparing it to the known effects of similar metabolic transformations on ivermectin. Evidence suggests that metabolites of avermectins can retain significant biological activity, and in some cases, exhibit prolonged half-lives compared to the parent compound, thereby contributing to the overall therapeutic effect.[4]
Comparative Data: Avermectin A1a vs. Potential Metabolite Profile
| Compound | Metabolic Transformation | Key In Vivo Findings | Reference |
| Ivermectin (Parent Drug) | - | Potent anthelmintic and insecticidal activity. | [1] |
| 3''-O-desmethyl-Ivermectin (M1) | O-demethylation | Major human metabolite. Exhibits mosquito-lethal effects. Longer half-life than ivermectin has been reported.[3][4] | [3][4] |
| 4a-hydroxymethyl-Ivermectin (M3) | Hydroxylation | Major human metabolite with demonstrated activity against P. falciparum liver stages.[5] | [3][5] |
| 3''-O-desmethyl, 4a-hydroxymethyl-Ivermectin (M6) | O-demethylation & Hydroxylation | Major human metabolite. | [3] |
Inference for this compound: Based on the data for ivermectin, it is plausible that the O-demethylation at the 5-position and hydroxylation at the 28-position of Avermectin A1a could result in a metabolite that retains biological activity. The introduction of a hydroxyl group may increase polarity, potentially altering its pharmacokinetic profile.
Experimental Protocols
To definitively assess the in vivo relevance of this compound, a series of experiments are necessary. Below are detailed methodologies for key in vivo studies.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine and compare the pharmacokinetic profiles of Avermectin A1a and its 5-O-Demethyl-28-hydroxy metabolite.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
Protocol:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment with ad libitum access to food and water.
-
Drug Administration:
-
Group 1 (n=6): Administer Avermectin A1a orally (e.g., via gavage) at a dose of 2 mg/kg in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (n=6): Administer this compound (if available as a reference standard) under the same conditions as Group 1.
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration into heparinized tubes.
-
Plasma Preparation: Centrifuge blood samples at 3000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Avermectin A1a and this compound in plasma.[6][7][8]
-
Extraction: Perform protein precipitation with acetonitrile (B52724) followed by solid-phase extraction (SPE) for sample clean-up.
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for detection and quantification.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software (e.g., Phoenix WinNonlin).
In Vivo Anthelmintic Efficacy Study (Nematode Challenge Model)
Objective: To compare the anthelmintic efficacy of Avermectin A1a and its 5-O-Demethyl-28-hydroxy metabolite against a gastrointestinal nematode infection in a rodent model.
Animal Model: Male gerbils (Meriones unguiculatus) infected with Heligmosomoides polygyrus.
Protocol:
-
Infection: Infect gerbils with approximately 200 third-stage (L3) larvae of H. polygyrus by oral gavage.
-
Treatment: On day 7 post-infection, randomly assign infected animals to the following groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Avermectin A1a (e.g., 1 mg/kg, oral gavage).
-
Group 3: this compound (e.g., 1 mg/kg, oral gavage).
-
Group 4: Positive control (e.g., a known effective anthelmintic like Ivermectin at 1 mg/kg).
-
-
Worm Burden Assessment: On day 14 post-infection, euthanize the animals and recover adult worms from the small intestine.
-
Data Analysis: Count the number of adult worms for each animal. Calculate the percentage reduction in worm burden for each treatment group relative to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between groups.
Visualizations
Metabolic Pathway of Avermectin A1a
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of ivermectin metabolites and their activity against Anopheles stephensi mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the metabolites of ivermectin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma [mdpi.com]
"benchmarking a new analytical method for 5-O-Demethyl-28-hydroxy-Avermectin A1a"
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a new, proposed analytical method for the quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a against an established alternative. This compound is a known degradation product of Avermectin (B7782182) B1a.[1][2] The accurate quantification of this analyte is critical for stability studies and impurity profiling in drug development. This document outlines the experimental protocols and presents comparative performance data to assist researchers in selecting the most suitable method for their analytical needs.
Methodology Comparison
A novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is proposed for its high sensitivity and specificity. This method is compared with a widely used High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method, which is a common technique for the analysis of avermectin residues.[3][4][5][6]
Data Presentation: Performance Characteristics
The following table summarizes the key performance parameters of the new UHPLC-MS/MS method and the alternative HPLC-FLD method. Data for the HPLC-FLD method is based on published results for similar avermectin compounds, while the data for the new UHPLC-MS/MS method represents expected performance based on similar validated assays.[3][4][7]
| Parameter | New UHPLC-MS/MS Method (Expected) | Alternative HPLC-FLD Method |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 - 1.0 ng/g[4] |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 1 - 2 ng/g[4] |
| Linearity Range | 0.15 - 100 ng/mL | 5 - 100 µg/kg[3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Accuracy (Recovery %) | 95 - 105% | 70.31 - 93.65%[4] |
| Precision (RSD %) | < 5% | < 17.84%[4] |
| Specificity | High (based on MRM transitions) | Moderate (potential for interfering peaks) |
| Analysis Time | ~ 5 minutes | ~ 25 minutes[5] |
Experimental Protocols
Detailed methodologies for both the proposed and alternative analytical methods are provided below.
New Method: UHPLC-MS/MS
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Extraction: 5 mL of the sample solution is mixed with 5 mL of acetonitrile (B52724).
-
Centrifugation: The mixture is centrifuged at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: The supernatant from the centrifuged sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 5 mL of 10% methanol in water to remove polar impurities.
-
Elution: The analyte is eluted with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase.
2. Chromatographic Conditions
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient Elution: A suitable gradient is used to ensure optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
Alternative Method: HPLC-FLD
1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
Sample Extraction: 2 g of the homogenized sample is extracted with 5 mL of 0.2% ammonia (B1221849) in acetonitrile by vortexing and ultrasonic extraction.[3]
-
Salting Out: 1.2 g of anhydrous MgSO₄ and 0.3 g of NaCl are added, and the mixture is vortexed and centrifuged.[3]
-
Derivatization: The supernatant is transferred to a new tube and evaporated to dryness. The residue is derivatized using a mixture of N-methylimidazole and trifluoroacetic anhydride (B1165640) in acetonitrile.[3][5]
-
Reconstitution: The derivatized sample is reconstituted in 1 mL of acetonitrile for injection.[3]
2. Chromatographic Conditions
-
Instrument: HPLC system with a fluorescence detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water.[8]
-
Isocratic Elution: The mobile phase composition is kept constant throughout the analysis.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 30 °C.
-
Fluorescence Detection: Excitation at 365 nm and emission at 475 nm.[5]
Visualizations
The following diagrams illustrate the experimental workflows for the new UHPLC-MS/MS method and the comparative HPLC-FLD method.
Caption: Workflow for the new UHPLC-MS/MS method.
Caption: Workflow for the alternative HPLC-FLD method.
References
Comparative Stability of Avermectin Analogs Under Stress Conditions: A Guide for Researchers
A comprehensive analysis of the stability of key avermectin (B7782182) analogs—abamectin (B1664291), ivermectin, doramectin (B1670889), eprinomectin, and selamectin (B66261)—under various stress conditions reveals critical differences in their degradation profiles. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their stability under photolytic, thermal, and pH-related stress, supported by experimental data and detailed methodologies.
Avermectins, a class of macrocyclic lactones, are widely used as potent antiparasitic agents in both veterinary and human medicine. Their efficacy is intrinsically linked to their chemical stability. Understanding how these molecules degrade under environmental and physiological stress is paramount for optimizing formulations, ensuring shelf-life, and predicting their environmental fate. This guide synthesizes available data on the comparative stability of five prominent avermectin analogs.
Key Findings on Avermectin Analog Stability
Avermectins are generally susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions.[1][2] The unique molecular structure of each analog, however, results in varying degrees of lability. For instance, avermectins are known to be unstable under ultraviolet (UV) light, which can lead to the necessity of larger dosages and increased potential for environmental exposure.[1]
Photolytic Stability: Abamectin and ivermectin are known to undergo rapid photodegradation.[3] In water, the half-life for both compounds under summer sunlight conditions is estimated to be less than half a day.[3] The photodegradation of abamectin is efficient under direct UV irradiation at 254 nm, with a quantum yield of 0.23.[4] Forced degradation studies on eprinomectin also indicate its susceptibility to photolytic stress.[5][6] Data on the photostability of doramectin and selamectin under controlled laboratory conditions is less readily available, though field studies on doramectin suggest it degrades on pasture, influenced by environmental conditions.[7]
Thermal Stability: The thermal stability of avermectin analogs can be influenced by the matrix in which they are present. In sheep's milk, ivermectin and doramectin residues were found to be stable during pasteurization and boiling processes.[8] In contrast, the same study showed a statistically significant decrease in the concentrations of abamectin and eprinomectin under similar thermal treatment, with eprinomectin being more affected by high-temperature pasteurization and boiling.[8] A separate study on ivermectin, moxidectin (B1677422), and eprinomectin in sheep's milk reported no evidence of chemical loss for any of the three compounds during low-temperature (65°C for 30 min) or high-temperature (75°C for 15 s) pasteurization.[9] Forced degradation studies on avermectin have been conducted at 80°C in both solid and solution states.[1]
pH and Hydrolytic Stability: Avermectins are generally unstable in both acidic and alkaline conditions.[10] Forced degradation studies on avermectin involved treatment with 0.05 M HCl and 0.025 M NaOH.[1] Ivermectin has been shown to undergo accelerated degradation in alkaline soils (pH > 7) due to increased hydrolysis and oxidation, while its degradation is significantly reduced in acidic soils (pH < 7).[11] Under mildly acidic conditions, doramectin undergoes sequential deglycosylation.[12] Eprinomectin has also been subjected to forced degradation under acidic and basic conditions.[5][6] Specific quantitative data on the pH stability of selamectin is limited.
Data Summary: Comparative Degradation of Avermectin Analogs
| Avermectin Analog | Photolytic Degradation | Thermal Degradation | pH Stability / Hydrolysis |
| Abamectin | Rapid degradation; Half-life in water (summer) ≤ 0.5 days[3]; Quantum yield of 0.23 at 254 nm.[4] | Significant degradation in milk during pasteurization and boiling.[8] | Stable to hydrolysis at pH 5, 7, and 9.[13] |
| Ivermectin | Rapid degradation; Half-life in water (summer) ≤ 0.5 days.[3] | Stable in milk during pasteurization and boiling.[8][9] | More stable in acidic conditions, degrades faster in alkaline conditions.[11] |
| Doramectin | Degrades on pasture under field conditions.[7] | Stable in milk during pasteurization and boiling.[8] | Undergoes deglycosylation in mildly acidic conditions.[12] |
| Eprinomectin | Susceptible to photolytic stress.[5][6] | Significant degradation in milk at higher temperatures[8]; Stable at 65°C and 75°C in another study.[9] | Susceptible to degradation under acidic and basic conditions.[5][6] |
| Selamectin | Data not available | Recommended storage below 30°C (86°F).[14] | Data not available |
Experimental Protocols
Forced Degradation Studies (General Protocol)
A generalized methodology for conducting forced degradation studies on avermectin analogs, based on published protocols for avermectin and eprinomectin, is as follows.[1][5][6]
-
Sample Preparation: Prepare a stock solution of the avermectin analog in a suitable solvent such as acetonitrile (B52724) or methanol. The concentration is typically in the range of 1-2.5 mg/mL.[1]
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acid solution (e.g., 0.05 M HCl) and incubate for a defined period (e.g., 5 hours) at a controlled temperature.[1]
-
Alkaline Hydrolysis: Treat the sample solution with a basic solution (e.g., 0.025 M NaOH) and incubate for a defined period (e.g., 1 hour).[1]
-
Oxidative Degradation: Expose the sample solution to an oxidizing agent (e.g., 5% H₂O₂) for an extended period (e.g., 21 hours).[1]
-
Thermal Degradation: Subject the avermectin analog to elevated temperatures (e.g., 80°C) in both solid and solution forms for a specified duration (e.g., 1 day for solution, 7 days for solid).[1]
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a controlled light source providing a specific wavelength and intensity (e.g., 1.10 W/m² at 420 nm) for a set time (e.g., 8 hours for solution, 26.2 hours for solid).[1]
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify the parent drug and its degradation products.[1][5][6]
Analytical Methodology: HPLC
A common analytical technique for assessing the stability of avermectins is reversed-phase HPLC with UV detection.
-
Column: A C18 or C8 column is typically used for separation.[1][5][15]
-
Mobile Phase: A gradient or isocratic elution with a mixture of organic solvents (e.g., acetonitrile, methanol) and water is employed.[1][5][15]
-
Detection: UV detection is commonly performed at a wavelength around 245-250 nm.[15][16]
-
Quantification: The concentration of the avermectin analog and its degradation products is determined by comparing their peak areas to those of a reference standard.
Visualizing Experimental Workflows and Degradation Pathways
General Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies of avermectin analogs.
Simplified Degradation Pathway of Doramectin under Acidic Conditions
Caption: Simplified acidic degradation pathway of doramectin.
References
- 1. [Comparative analysis of degradation of native avermectins and spinosyns by UV-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of abamectin and doramectin on sheep grazed pasture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doramectin [sitem.herts.ac.uk]
- 5. Comparative plasma disposition kinetics of ivermectin, moxidectin and doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selamectin | VCA Animal Hospitals [vcahospitals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. isah-soc.org [isah-soc.org]
- 11. Selamectin Topical for Dogs and Cats [webmd.com]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of the acaricide abamectin: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. REVOLUTION® (selamectin) [dailymed.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nucleus.iaea.org [nucleus.iaea.org]
Safety Operating Guide
Proper Disposal Procedures for 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Immediate Reference: Treat 5-O-Demethyl-28-hydroxy-Avermectin A1a as an environmentally hazardous substance. All waste materials must be collected and disposed of through a licensed hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a degradation product of Avermectin B1a.[1] Adherence to these procedures is critical to ensure personnel safety and environmental protection. Avermectins, as a class, are highly toxic to certain aquatic organisms and can persist in the environment, making proper disposal paramount.[2]
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is in use:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with particulate filter | To prevent inhalation of dust or aerosols.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Consider double gloving.[3] |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact with dust or splashes.[4] |
| Skin and Body Protection | Laboratory coat, long pants, closed-toe shoes | To prevent skin contact and contamination of personal clothing.[4] |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood or an open-face containment device to minimize exposure.[3][4]
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing this compound and associated materials for disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be placed in a dedicated, sealed plastic bag or container labeled as "Hazardous Waste: this compound."
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a sealed, compatible, and clearly labeled waste container. Do not mix with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Decontaminate surfaces and equipment by scrubbing with alcohol and collect the cleaning materials as hazardous waste.[4]
-
2. Labeling:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Environmentally Hazardous," "Toxic")
-
The accumulation start date.
-
3. Storage:
-
Store sealed waste containers in a designated, secure secondary containment area away from drains, direct sunlight, and sources of ignition.[4]
-
The storage area should be clearly marked as a hazardous waste accumulation area.
4. Disposal:
-
Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest with all necessary information. Based on related compounds like Ivermectin, this substance may be classified under UN 3077: Environmentally Hazardous Substance, Solid, N.O.S.[3]
III. Accidental Spill Management
In the event of a spill, follow these emergency procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: Prevent the spill from spreading or entering drains or water courses.[4]
-
Clean-up (for trained personnel with appropriate PPE):
-
Collect Waste: Place all contaminated materials (absorbent, cleaning supplies, PPE) into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with alcohol.[4]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Environmental assessment of avermectins by the US Food and Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Avermectin A1a, 5-O-demethyl-22,23-dihydro- - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 5-O-Demethyl-28-hydroxy-Avermectin A1a
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-O-Demethyl-28-hydroxy-Avermectin A1a. Due to the potent nature of avermectin (B7782182) compounds, a conservative approach to personal protective equipment (PPE) and handling procedures is essential to ensure personnel safety.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Laboratory Activity | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Handling Solids (e.g., weighing, aliquoting) | Certified Chemical Fume Hood or Class II Biological Safety Cabinet | 2 pairs of chemical-resistant gloves (e.g., nitrile), with the outer pair changed regularly | Tightly fitting safety goggles or a face shield | NIOSH-approved respirator (e.g., N95 or higher) for powders | Disposable gown or lab coat, closed-toe shoes |
| Preparing Solutions (e.g., dissolving in solvent) | Certified Chemical Fume Hood | Chemical-resistant gloves (e.g., nitrile) | Safety glasses with side shields or safety goggles | Not generally required if handled in a fume hood | Lab coat, closed-toe shoes |
| In Vitro/In Vivo Experiments | As per experimental protocol (e.g., fume hood, biosafety cabinet) | Chemical-resistant gloves | Safety glasses | As required by risk assessment | Lab coat, closed-toe shoes |
| Spill Cleanup | N/A | Heavy-duty chemical-resistant gloves | Safety goggles and face shield | NIOSH-approved respirator with appropriate cartridges | Chemical-resistant suit or apron over lab coat, shoe covers |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Area Setup:
-
Designate a specific area for handling this compound.
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and materials before starting work.
-
Have a spill kit readily accessible.
2. Handling the Compound:
-
Weighing:
-
Perform all weighing operations within a chemical fume hood.
-
Use a dedicated set of spatulas and weighing papers.
-
Tare the balance with the weighing paper before adding the compound.
-
Carefully transfer the desired amount of the solid.
-
-
Dissolving:
-
Add the solvent to the weighed compound in a suitable container within the fume hood.
-
Ensure the container is properly labeled with the compound name, concentration, solvent, and date.
-
3. Experimental Use:
-
Follow all experiment-specific safety protocols.
-
Avoid generating aerosols.
-
Keep containers sealed when not in use.
4. Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, inner gloves).
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Contaminated PPE (gloves, gowns, etc.): Place in a designated, sealed hazardous waste bag.
-
Sharps (needles, syringes): Dispose of in a puncture-resistant sharps container labeled as "Hazardous Drug Waste". Do not recap, bend, or break needles.
-
Empty Vials and Containers: Place in a designated hazardous waste bag.
-
Bulk Quantities: Dispose of as hazardous chemical waste in accordance with institutional and local regulations.
Safe Handling Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
